molecular formula C7H8N4 B2626639 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine CAS No. 1556454-14-8

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B2626639
CAS No.: 1556454-14-8
M. Wt: 148.169
InChI Key: JQXBVDVRUHERNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylpyrazolo[4,3-c]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-6-2-3-9-4-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXBVDVRUHERNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556454-14-8
Record name 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine

Introduction

The pyrazolopyridine scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to its incorporation into numerous clinically relevant molecules. This guide provides a comprehensive technical overview of a specific, yet highly promising, member of this class: This compound . We will delve into its fundamental molecular characteristics, explore logical synthetic pathways, and discuss its therapeutic potential based on the established biological activities of structurally related analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this scaffold in their discovery programs.

Molecular Profile and Physicochemical Properties

The foundational step in evaluating any chemical entity is to establish its precise molecular and physical characteristics. This compound is a small molecule featuring a fused bicyclic system composed of a pyrazole and a pyridine ring. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₈N₄[1]
Molecular Weight 148.17 g/mol Calculated
Monoisotopic Mass 148.07489 Da[1]
InChIKey JQXBVDVRUHERNA-UHFFFAOYSA-N[1]
SMILES CN1C2=C(C=NC=C2)C(=N1)N[1]
Common Form Available as a hydrochloride salt (MW: 184.63 g/mol )[2]

Below is a diagram illustrating the core scaffold and the standard numbering convention for the pyrazolo[4,3-c]pyridine ring system.

retrosynthesis target This compound intermediate1 Functionalized Pyridine Precursor (e.g., 2-chloro-4-cyanopyridine) target->intermediate1 reagent1 Methylhydrazine

Caption: Retrosynthetic approach to the target scaffold.

Representative Synthetic Protocol

This protocol is a representative, generalized procedure based on common reactions in heterocyclic chemistry.[3]

Step 1: Synthesis of 2-chloro-4-cyanopyridine (Starting Material)

  • This starting material can be synthesized from commercially available 2-chloropyridine-4-carboxylic acid via activation (e.g., with thionyl chloride) followed by amidation and subsequent dehydration.

Step 2: Reaction with Methylhydrazine to form the Pyrazole Ring

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4-cyanopyridine (1.0 eq.) in a suitable high-boiling solvent such as n-butanol or dimethylformamide (DMF).

  • Reagent Addition: Add methylhydrazine (1.2 eq.) to the solution. The slight excess ensures complete consumption of the starting material.

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: The nucleophilic nitrogen of methylhydrazine initially displaces the chloro group on the pyridine ring. The second nitrogen then attacks the electrophilic carbon of the nitrile group, leading to an intramolecular cyclization that forms the pyrazole ring and the exocyclic amine at the C3 position.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product is then purified using column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol or ethyl acetate and hexanes to yield the final product, this compound.

    • Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Significance and Therapeutic Potential

The specific biological activity of this compound is not extensively documented in public literature. However, its structural framework is a key component in a multitude of compounds with significant therapeutic applications, allowing for well-grounded hypotheses about its potential. The broader class of pyrazolo[4,3-c]heterocyclic derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[4]

Potential in Oncology
  • Immuno-Oncology: A very close structural isomer, the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, has been successfully utilized to develop potent small-molecule inhibitors of the PD-1/PD-L1 interaction.[5] This interaction is a critical immune checkpoint that tumors exploit to evade the immune system. Small molecules that block this pathway can restore T-cell activity against cancer cells.[5] It is highly plausible that the [4,3-c] isomer could be similarly functionalized to target this or other protein-protein interactions in oncology.

  • Kinase Inhibition: Pyrazolopyridine cores are frequently found in kinase inhibitors. For instance, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold are being investigated as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), which are drivers in various cancer types.[6] The nitrogen atoms of the bicyclic system act as key hydrogen bond acceptors/donors, anchoring the molecule in the ATP-binding pocket of kinases.

kinase_inhibition Fig. 3: General Mechanism of Kinase Inhibition cluster_kinase Kinase Active Site hinge Hinge Region (Hydrogen Bonding) pocket Hydrophobic Pocket inhibitor Pyrazolopyridine Core Side Chain inhibitor:f0->hinge H-Bonds inhibitor:f1->pocket Hydrophobic Interactions atp ATP atp->hinge (Blocked)

Caption: Schematic of pyrazolopyridine scaffold in a kinase active site.

Potential in Neuroscience

Derivatives of the isomeric 1H-pyrazolo[4,3-b]pyridin-3-amine have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[7] These modulators are being investigated for the treatment of Parkinson's disease. This demonstrates that the aminopyrazolopyridine scaffold is not limited to inhibitory roles and can be tailored to enhance the function of important neurological receptors.

Experimental Protocols in a Research Context

To evaluate the therapeutic potential of this compound, a primary step would be to screen it against a panel of relevant biological targets. Below is a representative protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro TRK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a trustworthy, self-validating system for assessing the compound's ability to displace a tracer from the ATP-binding site of a TRK kinase.

Objective: To determine the inhibitory constant (Ki) of this compound against a target kinase (e.g., TRKA).

Materials:

  • TRKA Kinase, Europium-labeled anti-tag antibody, and Alexa Fluor™ 647 tracer (Thermo Fisher Scientific).

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Staurosporine (positive control inhibitor).

  • 384-well microplate (low-volume, black).

  • Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Workflow:

assay_workflow start Start: Prepare Reagents step1 Create Serial Dilution of Test Compound in DMSO start->step1 step2 Dispense Diluted Compound, Controls (0% and 100% inhibition) into 384-well plate step1->step2 step4 Add Master Mix to all wells step2->step4 step3 Prepare Master Mix: Kinase + Eu-Ab + Tracer in Assay Buffer step3->step4 step5 Incubate at RT for 60 min (protected from light) step4->step5 step6 Read Plate using TR-FRET settings step5->step6 end Data Analysis: Calculate IC50 and Ki step6->end

Caption: Workflow for the TR-FRET kinase binding assay.

Methodology:

  • Compound Preparation: Perform a 3-fold serial dilution of the test compound in DMSO, starting from a 1 mM stock, to create a 10-point dose-response curve.

  • Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Self-Validation (Controls): For 0% inhibition (maximum signal), add 1 µL of DMSO. For 100% inhibition (minimum signal), add 1 µL of a high concentration of Staurosporine (e.g., 10 µM).

  • Reagent Preparation: Prepare a 2X master mix containing the kinase, Eu-labeled antibody, and the fluorescent tracer in assay buffer at concentrations recommended by the manufacturer.

    • Causality: The antibody binds to a tag on the kinase, bringing the Europium donor fluorophore into proximity. The tracer binds to the ATP site, positioning the Alexa Fluor acceptor nearby. This allows for FRET.

  • Assay Execution: Add 10 µL of the master mix to all wells. The final volume will be 11 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a compatible plate reader, measuring both the donor (Europium) and acceptor (Alexa Fluor) emission signals.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound represents a high-value chemical scaffold with significant, albeit largely untapped, potential in drug discovery. While its specific biological profile requires further elucidation, the well-documented activities of its close structural analogs in oncology and neuroscience provide a strong rationale for its investigation. Its accessible synthesis and the potential for straightforward chemical elaboration at multiple positions make it an attractive starting point for fragment-based and lead optimization campaigns. This guide provides the foundational knowledge for researchers to begin exploring the therapeutic promise of this versatile molecule.

References

  • This compound . PubChemLite. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction . PubMed. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies . MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . MDPI. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review . Bentham Science. [Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) . PubMed. [Link]

Sources

Biological Activity & Medicinal Chemistry of the 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry utility, and experimental profiling of the 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine scaffold.

Executive Summary: The "Privileged" Scaffold

This compound (CAS: 1556454-14-8) is not a standalone marketed pharmaceutical but a high-value privileged scaffold in modern drug discovery. It represents a fused bicyclic heteroaromatic system—specifically a 6,5-fused azaindole isomer—that serves as a critical building block for two primary therapeutic modalities:

  • Kinase Inhibition: The 3-amino-pyrazole moiety acts as a bioisostere for the adenine ring of ATP, functioning as a potent "hinge binder" in the catalytic domain of kinases (e.g., ERK, CDKs).

  • Protein-Protein Interaction (PPI) Disruption: Recent high-profile studies have validated this core as a nanomolar inhibitor of the PEX14-PEX5 interaction, a novel target for trypanocidal therapy (Chagas disease and sleeping sickness).

This guide dissects the scaffold's utility, detailing its mechanism of action, structure-activity relationships (SAR), and validated experimental protocols for researchers utilizing this core.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertyValue / Description
IUPAC Name This compound
CAS Number 1556454-14-8 (Free base)
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Core Geometry Planar, aromatic bicyclic system
Key Vectors N1-Methyl: Solubilizing group; controls binding orientation.C3-Amine: Primary H-bond donor (Hinge binding).Pyridine Nitrogen: H-bond acceptor (Solvent front interaction).[1][2]
LogP (Calc) ~0.5 – 1.2 (Highly favorable for fragment-based design)

Biological Mechanisms & Case Studies

A. Mechanism 1: ATP-Competitive Kinase Inhibition

The 3-amino-1H-pyrazolo[4,3-c]pyridine core is designed to mimic the adenosine moiety of ATP.

  • Hinge Binding: The C3-amino group functions as a hydrogen bond donor to the kinase hinge region (backbone carbonyls).

  • Gatekeeper Interaction: The planar nature of the fused ring allows it to slot into the narrow ATP-binding cleft.

  • Application: Derivatives of this core have been identified as inhibitors of ERK (Extracellular Signal-Regulated Kinase) .[3] Specifically, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have shown efficacy in overcoming resistance in BRAF-mutant melanomas by targeting the downstream ERK signaling node.

B. Mechanism 2: PEX14-PEX5 PPI Disruption (Trypanocidal Activity)

This is the most distinct and authoritative application of the [4,3-c] isomer.

  • Target: The PEX14-PEX5 complex is essential for glycosomal protein import in Trypanosoma brucei (sleeping sickness) and Trypanosoma cruzi (Chagas disease).[4] Disruption of this complex is lethal to the parasite.

  • Binding Mode: The pyrazolo[4,3-c]pyridine core anchors into the hydrophobic PEX14 N-terminal domain .

  • Key Interaction: The scaffold lies over residues Phe17 and Phe34 of PEX14, forming critical

    
    -
    
    
    
    stacking interactions that mimic the native PEX5 binding peptide (WXXXF/Y motif).
  • Potency: Optimized derivatives (e.g., "Compound 29" in literature) exhibit nanomolar EC₅₀ values against intracellular parasites, validating the core as a lead for neglected tropical diseases.

Visualizing the Biological Pathway

The following diagram illustrates the critical role of the PEX14-PEX5 interaction in parasite metabolism and how the pyrazolo[4,3-c]pyridine scaffold intervenes.

PEX14_Pathway cluster_cytosol Parasite Cytosol cluster_glycosome Glycosome Membrane PEX5 PEX5 Receptor (Cargo Carrier) PEX5_Cargo PEX5-Cargo Complex PEX5->PEX5_Cargo Binds Cargo Glycosomal Enzymes (Cargo) Cargo->PEX5_Cargo PEX14 PEX14 (Docking Complex) PEX5_Cargo->PEX14 Normal Docking (Essential for Survival) Inhibitor Pyrazolo[4,3-c]pyridine Scaffold Inhibitor->PEX14 Competitive Inhibition (Blocks Hydrophobic Pocket) Metabolic_Failure Parasite Death (Trypanocidal Effect) PEX14->Metabolic_Failure Import Blocked

Figure 1: Mechanism of Action for PEX14 inhibition. The scaffold competitively binds to PEX14, preventing the import of vital enzymes into the glycosome.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Core Scaffold

Rationale: Commercial availability can be sporadic. This route ensures access to the [4,3-c] isomer, avoiding the common [3,4-b] impurity.

Reaction Scheme:

  • Starting Material: 4-chloro-3-nitropyridine.

  • Step 1 (Substitution): React with methylhydrazine (

    
    ) in ethanol at 0°C.
    
    • Observation: Color change to orange/red indicates formation of the hydrazine intermediate.

  • Step 2 (Reduction/Cyclization): Reduction of the nitro group (Fe/AcOH or

    
    /Pd-C). The resulting amine spontaneously attacks the hydrazine moiety (or requires slight heating) to close the pyrazole ring.
    
  • Step 3 (C3-Amination): If the C3-amine is not present, it is often installed via nitration of the core followed by reduction, or by starting with a 3-cyano precursor.

Protocol B: AlphaScreen Assay for PEX14-PEX5 Inhibition

Rationale: This assay quantifies the ability of the scaffold to disrupt the protein-protein interaction. It is a proximity-based luminescent assay.

Materials:

  • Recombinant His-tagged PEX14 (N-terminal domain).

  • Biotinylated PEX5 peptide (Sequence: ALSENWAQEFLA).

  • AlphaScreen Beads: Nickel Chelate Acceptor beads (bind His-PEX14) and Streptavidin Donor beads (bind Biotin-PEX5).

Workflow:

  • Preparation: Dilute compounds (this compound derivatives) in assay buffer (PBS + 0.1% BSA + 0.01% Tween-20).

  • Incubation 1: Mix 5 µL compound + 5 µL His-PEX14 (100 nM final). Incubate 30 min at RT.

  • Incubation 2: Add 5 µL Biotin-PEX5 peptide (100 nM final). Incubate 1 hour.

  • Bead Addition: Add 10 µL Acceptor/Donor bead mix (20 µg/mL final). Incubate 1 hour in the dark.

  • Readout: Measure signal on an EnVision plate reader (Excitation 680 nm / Emission 520-620 nm).

  • Validation:

    • High Signal: Strong PEX14-PEX5 interaction (No inhibition).

    • Low Signal: Compound successfully displaced PEX5 (Inhibition).

    • Control: Use unlabeled PEX5 peptide as a positive control for competition.

Quantitative Data Summary

Note: Data below reflects the activity of optimized derivatives utilizing this specific scaffold, as the naked amine is a fragment.

TargetAssay TypeActivity (IC₅₀ / K_D)Reference
TbPEX14 (Trypanosoma)NMR CSP (Fragment Screen)

µM
[Dawidowski et al., 2020]
TbPEX14 (Trypanosoma)AlphaScreen (Optimized Lead)

µM
[Dawidowski et al., 2020]
ERK Kinase TR-FRET (Kinase Activity)

nM (Urea deriv.)[5]
[Merck & Co., 2016]
T. brucei (Cellular)Phenotypic Viability

µM
[Dawidowski et al., 2020]

References

  • Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Source: Journal of Medicinal Chemistry (2020).[6] Context: Defines the scaffold as a hit for PEX14 and details the [4,3-c] synthesis and SAR. URL:[Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK). Source: Journal of Medicinal Chemistry (2016).[3] Context: Validates the scaffold for kinase inhibition in oncology.[3][7] URL:[Link]

  • Synthesis and Vectorial Functionalisation of Pyrazolo[3,4-c]pyridines. Source: Organic & Biomolecular Chemistry (2015). Context: Provides synthetic methodologies for the isomeric scaffold, relevant for comparative chemistry. URL:[Link]

  • PubChem Compound Summary: this compound. Source: National Center for Biotechnology Information. Context: Chemical structure and property verification.[8][7][9][10] URL:[Link]

Sources

A Senior Application Scientist's Guide to the Pyrazolo-Pyridine Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for selective and potent kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds against a range of kinase targets.[1][2] This guide provides an in-depth technical exploration of the pyrazolo[3,4-b]pyridine class of kinase inhibitors. We will dissect the fundamental synthetic strategies, delve into the nuances of structure-activity relationships (SAR), and present detailed protocols for biological evaluation. This document is designed not as a rigid set of instructions, but as a comprehensive resource that explains the causality behind experimental choices, empowering researchers to accelerate their own discovery programs.

The Pyrazolo[3,4-b]pyridine Core: An ATP-Mimetic Powerhouse

Protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor to phosphorylate substrate proteins. A significant portion of kinase inhibitor discovery has focused on designing small molecules that compete with ATP for binding in the kinase's active site. The pyrazolo[3,4-b]pyridine scaffold is a bioisostere of the adenine ring of ATP, allowing it to effectively mimic the crucial hydrogen bonding interactions with the kinase "hinge" region.[3][4] This inherent binding capability is the primary reason for its privileged status.

The true power of this scaffold, however, lies in its synthetic tractability and the multiple points for chemical diversification.[5] Substituents at the N1, C3, C4, C5, and C6 positions can be systematically modified to tune potency, enhance selectivity against off-target kinases, and improve pharmacokinetic properties.

cluster_0 Pyrazolo[3,4-b]pyridine Core cluster_1 Key Diversification Points Scaffold Scaffold R1 N1: Modulates solubility and cell permeability R1->Scaffold R3 C3: Vector into solvent front, impacts selectivity R3->Scaffold R4 C4: 'Gatekeeper' pocket interaction R4->Scaffold R5 C5: Hinge region interactions, potency driver R5->Scaffold R6 C6: Fine-tunes properties R6->Scaffold

Caption: Core structure and key points for chemical modification.

Foundational Synthetic Strategies

The construction of the pyrazolo[3,4-b]pyridine core can be approached in several ways, primarily by building the pyridine ring onto a pre-existing pyrazole or vice versa.[5] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Strategy 1: Annulation of Pyridine onto a Pyrazole Core

A classic and highly effective method is the Gould-Jacobs reaction. This involves the condensation of a 3-aminopyrazole derivative with a malonic acid derivative, such as diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.[5] This approach is robust and typically provides a 4-chloro or 4-hydroxy substituted pyrazolo[3,4-b]pyridine, which serves as a versatile handle for further functionalization via nucleophilic aromatic substitution.

A 3-Aminopyrazole Derivative C Condensation A->C B Diethyl (ethoxymethylene)malonate B->C D Intermediate Adduct C->D E Thermal Cyclization (High Temperature) D->E F 4-Hydroxy-pyrazolo[3,4-b]pyridine E->F G Chlorination (e.g., POCl3) F->G H 4-Chloro-pyrazolo[3,4-b]pyridine (Key Intermediate) G->H I Nucleophilic Aromatic Substitution (e.g., with Amines) H->I J Diversified C4-Substituted Products I->J

Caption: Workflow for the Gould-Jacobs synthesis of the core scaffold.

Detailed Protocol: Synthesis of a 4-Chloro-1H-pyrazolo[3,4-b]pyridine Intermediate

This protocol is a representative example based on the Gould-Jacobs reaction methodology.[5] The self-validating steps include characterization (TLC, NMR, MS) at each key stage to ensure purity and structural correctness before proceeding.

Materials:

  • 3-Amino-5-methyl-1H-pyrazole (1.0 eq)

  • Diethyl (ethoxymethylene)malonate (1.1 eq)

  • Dowtherm A (or Diphenyl ether)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), Ethanol (EtOH), Ethyl Acetate (EtOAc), Hexanes

  • Saturated sodium bicarbonate solution

Procedure:

  • Condensation: In a round-bottom flask, combine 3-amino-5-methyl-1H-pyrazole and diethyl (ethoxymethylene)malonate. Heat the mixture at 120-130 °C for 2 hours with stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.

  • Cyclization: Cool the reaction mixture slightly and add Dowtherm A to the flask. Heat the mixture to 240-250 °C for 1-2 hours. A precipitate will form. Cool the mixture to room temperature.

  • Isolation: Dilute the cooled mixture with hexanes. Collect the precipitate by vacuum filtration, wash thoroughly with hexanes, and dry to yield the 4-hydroxy-pyrazolo[3,4-b]pyridine intermediate. Self-Validation Point: Confirm structure via ¹H NMR and Mass Spectrometry (MS).

  • Chlorination: Carefully add phosphorus oxychloride to the dried intermediate in a flask equipped with a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 3-4 hours.

  • Work-up: Cool the reaction to room temperature. Slowly and carefully pour the mixture onto crushed ice. A precipitate will form. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extraction & Purification: Extract the aqueous slurry with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography (EtOAc/Hexanes gradient) to yield the pure 4-chloro-1H-pyrazolo[3,4-b]pyridine. Self-Validation Point: Confirm final structure and purity (>95%) via ¹H NMR, ¹³C NMR, and High-Resolution MS.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[3,4-b]pyridine scaffold has yielded potent and selective inhibitors for numerous kinase families. The causality behind these modifications is rooted in exploiting specific interactions within the ATP-binding pocket.

Compound Class/TargetKey SubstitutionRationale & Resulting ActivityReference
CDK1/2 Inhibitors C3: 2,6-DifluorophenacylThe difluoro-substitution was found to be critical for potent inhibitory activity, likely through favorable interactions in the purine binding site. BMS-265246 achieved IC₅₀ values of 6 nM for CDK1 and 9 nM for CDK2.[6]
DYRK1A/1B Inhibitors C3: 4-hydroxyphenylC5: 3,4-dihydroxyphenylThe hydroxyl groups are crucial for forming hydrogen bond interactions. Compound 8h showed excellent enzymatic inhibition of DYRK1B (IC₅₀ = 3 nM) and inhibited colon cancer cell proliferation (IC₅₀ = 1.6 µM).[7]
TRK Inhibitors Scaffold HoppingA scaffold hop from a known inhibitor to the pyrazolo[3,4-b]pyridine core led to compound C03 , with an IC₅₀ of 56 nM against TRKA and potent anti-proliferative effects in the Km-12 cell line (IC₅₀ = 0.304 µM).[8][9]
TBK1 Inhibitors C3: Amide linkageC5: Substituted anilineExtensive optimization led to compound 15y , an exceptionally potent TBK1 inhibitor with an IC₅₀ of 0.2 nM. The SAR campaign revealed the importance of specific hydrogen bond donors and acceptors for high-affinity binding.[10][11]
AMPK Activators N1: Unsubstituted (N-H)C3/C5: Diphenyl groupsIn a unique application, the scaffold was used to develop kinase activators. An exposed pyrazole N-H and para substitution on the phenyl rings were essential for potent AMPK activation.[12]

Case Study: Targeting Tropomyosin Receptor Kinases (TRKs)

The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are critical drivers of certain cancers when their encoding genes (NTRK1, NTRK2, NTRK3) undergo oncogenic fusions.[9] This makes them a high-value target for precision oncology. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent TRK inhibitors.[8]

Upon activation by neurotrophin ligands, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Downstream Signaling TRKA TRKA Receptor RAS RAS TRKA->RAS P PI3K PI3K TRKA->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor (e.g., C03) Inhibitor->TRKA Blocks ATP Binding

Caption: Simplified TRK signaling and the point of intervention.

Protocols for Biological Evaluation

A successful kinase inhibitor discovery program relies on a robust and reproducible bioassay cascade. The primary goal is to determine a compound's potency against the target kinase (biochemical assay) and its effect in a relevant cellular context (cell-based assay).

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining in solution after a kinase reaction. Lower ATP levels indicate higher kinase activity. The assay is self-validating through the inclusion of "no enzyme" and "no compound" controls.

Principle: The assay quantifies kinase activity by measuring the depletion of ATP. The amount of ATP remaining is detected using a luciferase/luciferin reaction, which produces a luminescent signal inversely proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., TRKA, CDK2)

  • Kinase-specific substrate peptide

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution (at Km concentration for the specific kinase)

  • Test compounds (serially diluted in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Plate Preparation: Add 50 nL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. Add 5 µL to each well.

    • Prepare a 2X ATP solution in assay buffer.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Controls: Include wells with no enzyme (max signal) and wells with DMSO instead of compound (min signal).

  • Incubation: Shake the plate gently to mix and incubate at room temperature for 1-2 hours (optimize for specific kinase).

  • Signal Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of a cell population, which is a proxy for cell viability and proliferation. The goal is to determine if the compound's biochemical potency translates to an anti-proliferative effect in cancer cells.

Principle: The CellTiter-Glo® assay quantifies the number of viable cells by measuring the intracellular ATP levels. This provides a luminescent signal directly proportional to the number of metabolically active cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT116[7], Km-12[8])

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (serially diluted)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Add 100 µL of medium containing 2X the final concentration of the serially diluted test compounds. Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate percent viability relative to DMSO-treated controls. Plot percent viability versus compound concentration to determine the GI₅₀ or IC₅₀ value. Self-Validation Point: A dose-dependent decrease in viability that correlates with biochemical potency provides confidence in the compound's on-target cellular effect.

Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on developing next-generation inhibitors that can overcome acquired resistance mutations, a common challenge in targeted therapy.[9] Furthermore, the application of this scaffold is expanding beyond traditional ATP-competitive inhibition to include the development of allosteric modulators and even activators, as seen with AMPK.[12] As our understanding of kinase biology deepens, the versatility of the pyrazolo[3,4-b]pyridine core ensures it will remain a valuable tool in the arsenal of medicinal chemists for years to come.

References

  • Lee, J. H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Scilit.
  • Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-302.
  • Díaz-Alonso, A., et al. (2022).
  • Li, J., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066.
  • Abdel-Maksoud, M. S., et al. (2025). 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3).
  • Singh, M., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-8.
  • Wang, C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1663.
  • Ali, A. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Singh, M., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • (1999). USE OF PYRAZOLO [3,4-b] PYRIDINE AS CYCLIN DEPENDENT KINASE INHIBITORS.
  • Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3).
  • Wang, X., et al. (2025). Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors.
  • Al-Warhi, T., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • Giannouli, V., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Wang, C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.

Sources

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound (CAS No. 1556454-14-8), a heterocyclic amine compound of interest to researchers and scientists in the field of drug development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work.

Compound Identification and Physicochemical Profile

This compound is a niche chemical intermediate, likely utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Understanding its fundamental properties is the first step in a robust safety assessment.

PropertyDataSource
CAS Number 1556454-14-8
Molecular Formula C7H8N4[1]
Synonym 1-methylpyrazolo[4,3-c]pyridin-3-amine[1]
Predicted XlogP 0.2[1]

Note: Comprehensive experimental data on the physical and chemical properties of this specific compound is limited in publicly available literature. Researchers should treat it as a novel substance with unknown properties and handle it with commensurate caution.

Hazard Identification and Risk Assessment

Based on available safety data, this compound is classified as hazardous. The Globally Harmonized System (GHS) classifications dictate the necessary precautions for safe handling.

Hazard ClassGHS CodeDescriptionPractical Implication for Researchers
Acute Toxicity (Oral)H302Harmful if swallowedIngestion of even small quantities could lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.
Skin IrritationH315Causes skin irritationDirect contact with the skin can cause redness, itching, or inflammation. Protective gloves are essential.
Eye IrritationH319Causes serious eye irritationExposure to the eyes can cause significant, potentially damaging, irritation. Eye protection is non-negotiable.
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. Work must be conducted in a well-ventilated area, preferably a fume hood.

These classifications collectively signal that this compound must be handled with robust protective measures to prevent oral, dermal, ocular, and respiratory exposure.

Prophylactic and Emergency Measures: A Self-Validating System

A trustworthy safety protocol is one where every step is self-validating, meaning the reasons for each action are clear and logically derived from the known hazards.

Exposure Controls & Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical.

Core Directive: Do not allow the compound to contact skin, eyes, or be inhaled.

  • Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood. This ensures that any dust or aerosols are contained and exhausted away from the user.[2] An eyewash station and safety shower must be readily accessible.[3]

  • Hand Protection (P280): Wear nitrile or other chemically resistant gloves. Causality: The H315 classification (Causes skin irritation) makes glove use mandatory. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

  • Eye and Face Protection (P280): Wear ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.[2] Causality: The H319 classification (Causes serious eye irritation) necessitates robust eye protection. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat should be worn and kept buttoned to protect against accidental skin contact.

  • Respiratory Protection (P261): If work cannot be performed in a fume hood, or if dust generation is significant, a NIOSH-approved particulate respirator (e.g., N95) or higher is required.[2] Causality: The H335 classification (May cause respiratory irritation) drives this requirement.

PPE_Workflow cluster_assessment Initial Hazard Assessment cluster_respiratory Respiratory Protection Protocol cluster_final Final Check Start Handling 1-methyl-1H-pyrazolo [4,3-c]pyridin-3-amine? CheckHood Is a certified fume hood available? Start->CheckHood LabCoat Wear Lab Coat UseHood Proceed with work inside fume hood CheckHood->UseHood Yes NoHood Work outside hood requires respiratory protection (H335 Precaution) CheckHood->NoHood No Gloves Wear Nitrile Gloves (H315 Precaution) LabCoat->Gloves Goggles Wear Safety Goggles (H319 Precaution) Gloves->Goggles Proceed Proceed with Experiment Goggles->Proceed Respirator Use NIOSH-approved particulate respirator NoHood->Respirator

Caption: PPE Selection Workflow for Handling the Compound.

First-Aid Measures

In the event of an exposure, immediate and correct action is crucial.

  • If Inhaled (P304 + P340): Immediately move the affected person to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell or if breathing is difficult, call a poison control center or seek medical attention.[2]

  • If on Skin (P302 + P352): Immediately wash the affected area with plenty of soap and water. If skin irritation occurs (P332 + P313), seek medical advice. Contaminated clothing should be removed and washed before reuse (P362).

  • If in Eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[2][4] If eye irritation persists (P337 + P313), get medical attention.

  • If Swallowed (P301 + P312): Call a poison control center or doctor immediately if you feel unwell. Rinse the mouth with water (P330). Do not induce vomiting.

Accidental Release Measures

A spill constitutes a significant exposure risk and must be handled methodically.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (or the fume hood is operating).

  • Don Appropriate PPE: Before approaching the spill, don all required PPE, including respiratory protection if the spill is outside a fume hood.

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or scoop the material into a designated, labeled waste container. Avoid creating dust. A HEPA-filtered vacuum is ideal for final cleanup of powdered material.[5]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to institutional and local regulations.[2][4]

Safe Handling, Storage, and Disposal

Proactive measures during routine use are essential for long-term safety.

Handling (P264, P270, P271)
  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Use only outdoors or in a well-ventilated area, with a strong recommendation for using a chemical fume hood.

  • Avoid breathing dust or creating aerosols.[4]

Storage (P403 + P233, P405)
  • Store in a well-ventilated place and keep the container tightly closed to prevent the release of vapors or absorption of moisture.

  • The compound should be stored in a locked cabinet or area (P405), indicating a need to control access due to its hazardous nature.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Disposal (P501)
  • All waste containing this compound, including empty containers, must be disposed of at an approved hazardous waste disposal plant. Do not dispose of it down the drain or in regular trash.

Safety_Lifecycle cluster_prep Preparation & Handling cluster_storage Storage cluster_response Emergency Response cluster_disposal Disposal Handling Handling in Fume Hood (P271) - Wear Full PPE (P280) - Wash Hands After (P264) Storage Store Tightly Closed (P403+P233) - Well-Ventilated Area - Store Locked (P405) Handling->Storage After Use Spill Spill Response - Evacuate & Secure - Contain & Clean - Decontaminate Handling->Spill If Spill Occurs Exposure First Aid for Exposure - Inhalation -> Fresh Air - Skin/Eyes -> Flush Water - Ingestion -> Seek Med Handling->Exposure If Exposure Occurs Disposal Dispose as Hazardous Waste (P501) - Use Approved Facility Handling->Disposal Waste Generation Storage->Handling For Next Use Spill->Disposal Waste Generation Exposure->Disposal Waste Generation

Sources

The Amino-Pyrazolo-Pyridine Scaffold: A Technical Guide to Kinase Targeting and Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amino-pyrazolo-pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of kinase inhibition.[1] By fusing a pyrazole ring with a pyridine ring, this bicyclic heteroaromatic system offers a rigid, planar geometry ideal for ATP-competitive binding.

This guide provides a technical deep-dive into the therapeutic utility of two primary isomers: pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine . It details their structure-activity relationships (SAR), validated synthetic protocols, and application in targeting oncogenic drivers such as TRK , CDK , and Pim kinases.

Part 1: Structural Architecture & SAR Logic

The Privileged Scaffold Concept

The efficacy of amino-pyrazolo-pyridines stems from their ability to mimic the adenine ring of ATP. The nitrogen atoms within the core scaffold serve as critical hydrogen bond acceptors/donors, anchoring the molecule to the kinase "hinge region" (e.g., Glu81/Leu83 in CDK2).

  • Pyrazolo[1,5-a]pyridine: Characterized by a bridgehead nitrogen. The C-3 and C-7 positions are key vectors for introducing selectivity and solubility.

  • Pyrazolo[3,4-b]pyridine: Isosteric to the purine core.[2] The C-4 and N-1 positions allow for extensive substitution to probe the hydrophobic pockets (Gatekeeper residues) of the kinase.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the pyrazolo[1,5-a]pyridine scaffold when designing kinase inhibitors.

SAR_Logic Core Pyrazolo[1,5-a]pyridine (Core Scaffold) Pos3 C-3 Position (Hinge Binder / Electronics) Core->Pos3 Pos7 C-7 Position (Solubility Vector) Core->Pos7 Pos2 C-2 Position (Steric Gatekeeper) Core->Pos2 Effect1 Potency (IC50 < 10nM) Pos3->Effect1 H-Bond Acceptor Effect2 ADME (LogD/Solubility) Pos7->Effect2 Polar Groups Effect3 Selectivity (Isoform Specificity) Pos2->Effect3 Hydrophobic Interaction

Figure 1: SAR decision tree for optimizing pyrazolo[1,5-a]pyridine derivatives. The C-3 and C-7 vectors are critical for balancing potency and pharmacokinetic properties.

Part 2: Therapeutic Targets & Mechanism[3][4]

Primary Targets: The Kinome

Amino-pyrazolo-pyridines have demonstrated high affinity for serine/threonine and tyrosine kinases.

Target FamilySpecific KinaseTherapeutic IndicationMechanism of ActionKey Reference
TRK TRKA/B/CSolid Tumors (NTRK fusions)ATP-competitive inhibition preventing neurotrophin signaling.[1]
CDK CDK2 / CDK9Leukemia, Breast CancerCell cycle arrest (G1/S phase) and transcriptional suppression.[2]
Pim Pim-1Prostate Cancer, AMLInhibition of survival signaling (BAD phosphorylation).[3]
JAK TYK2Autoimmune (Psoriasis)Pseudokinase (JH2) domain stabilization or ATP competition.[4]
Mechanism of Action: ATP Competition

Most derivatives function as Type I Inhibitors . They bind to the active conformation (DFG-in) of the kinase.

  • Entry: The inhibitor diffuses into the ATP-binding cleft.

  • Anchoring: The pyrazolo-pyridine core forms 1–3 hydrogen bonds with the backbone residues of the hinge region.

  • Specificity: Substituents at the C-3 or C-4 position extend into the "selectivity pocket" or "back pocket," exploiting structural differences between homologous kinases (e.g., distinguishing CDK2 from CDK1).

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates

Context: This protocol utilizes a [3+2] cycloaddition via N-aminopyridinium ylides.[3] It is preferred for its regioselectivity and mild conditions compared to hydrazine condensations.

Reagents:

  • Substituted Pyridine (Starting Material)[4][5][6]

  • O-(Mesitylsulfonyl)hydroxylamine (MSH) (Aminating agent - Handle with Care)

  • Ethyl Propiolate (Dipolarophile)

  • Potassium Carbonate (

    
    )
    
  • DMF (Solvent)[7]

Step-by-Step Methodology:

  • N-Amination (Activation):

    • Dissolve the substituted pyridine (1.0 eq) in DCM at 0°C.

    • Dropwise add MSH (1.2 eq) over 15 minutes.

    • Stir at room temperature (RT) for 2 hours.

    • Validation Point: Monitor via TLC. The formation of the N-aminopyridinium salt usually precipitates or shows a baseline spot.

    • Filter the salt and wash with cold ether.

  • Cycloaddition (Ring Formation):

    • Suspend the N-aminopyridinium salt (1.0 eq) in DMF.

    • Add

      
       (2.5 eq) followed by Ethyl Propiolate (1.2 eq).
      
    • Stir at RT for 12 hours open to air (oxidative cycloaddition).

    • Causality: The base deprotonates the salt to generate the N-imino ylide dipole, which undergoes 1,3-dipolar cycloaddition with the alkyne.

  • Purification:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      .
      
    • Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

    • Endpoint: Isolate the pyrazolo[1,5-a]pyridine as a crystalline solid. Confirm structure via 1H-NMR (look for the H-2 singlet around 8.0-8.5 ppm).

Bioassay: ADP-Glo™ Kinase Assay (Luminescence)

Context: A homogenous assay to quantify kinase activity by measuring ADP generation.

Workflow Diagram:

Assay_Workflow Step1 1. Reaction Assembly (Kinase + Substrate + Inhibitor) Step2 2. ATP Addition (Initiate Phosphorylation) Step1->Step2 Step3 3. Incubation (60 min @ RT) Step2->Step3 Step4 4. ADP-Glo Reagent (Deplete Unused ATP) Step3->Step4 Step5 5. Detection Reagent (Convert ADP -> ATP -> Light) Step4->Step5 Step6 6. Data Output (RLU vs Log[Inhibitor]) Step5->Step6

Figure 2: Step-by-step workflow for the ADP-Glo kinase assay. This system eliminates false positives caused by ATP-depletion artifacts.

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose response).

  • Incubation: Mix Kinase (e.g., recombinant TRKA, 2 ng/µL) with substrate (Poly Glu:Tyr) and compound in 384-well plates. Incubate 10 mins.

  • Initiation: Add ultrapure ATP (10 µM final). Incubate 60 mins at 25°C.

  • Depletion: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP, then Luciferase reaction). Incubate 30 mins.

  • Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 4: Challenges & Future Directions

While promising, amino-pyrazolo-pyridines face specific development hurdles:

  • Solubility: The planar, aromatic nature of the scaffold leads to high crystal lattice energy and poor aqueous solubility.

    • Solution: Introduction of solubilizing tails (morpholine, piperazine) at the C-7 position (pyrazolo[1,5-a]) or C-6 position (pyrazolo[3,4-b]).

  • Selectivity: The "Kinase Soup" problem. The ATP pocket is highly conserved.[8]

    • Solution: Targeting the "Gatekeeper" residue. If the target kinase has a small gatekeeper (e.g., Threonine), designing a bulky substituent on the scaffold can exclude kinases with larger gatekeepers (e.g., Methionine).

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Advances, 2021. URL:[Link]

  • Synthesis and In Vitro Anticancer Activity of Novel Pyrazolo[3,4-b]pyridines... Inhibiting CDK2 and/or CDK9. Source: Molecules (MDPI), 2023. URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry, 2021. URL:[Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Source: Journal of Chemistry, 2022. URL:[Link]

  • Synthesis of pyrazolo[1,5-a]pyridines (Methodology Reference). Source: Organic Chemistry Portal (referencing Synlett 2024; Synthesis 2017). URL:[Link]

Sources

Methodological & Application

Application Note: Efficient One-Pot Annulation Strategies for Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazolo[4,3-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. This specific fused heteroaromatic system has demonstrated significant potential as an inhibitor of cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and in the modulation of the GABAergic system.

Historically, accessing the [4,3-c] isomer has been plagued by regioselectivity issues and lengthy linear syntheses. This guide details two validated, high-efficiency "one-pot" protocols that solve these challenges:

  • Protocol A: A Transition-Metal Catalyzed Multicomponent Reaction (MCR) ideal for generating diverse libraries.

  • Protocol B: A Metal-Free Condensation strategy suitable for scale-up and "Green" chemistry applications.

Structural & Retrosynthetic Analysis

The challenge lies in constructing the pyridine ring onto the pyrazole core (or vice versa) while ensuring the nitrogen atom is placed at the 6-position (relative to the fusion).

Retrosynthesis Figure 1: Strategic Retrosynthetic Disconnections cluster_0 Strategy A: Pyrazole-First (MCR) cluster_1 Strategy B: Dieckmann/Condensation Target Pyrazolo[4,3-c]pyridine Scaffold ActionA Sonogashira Coupling + 6-endo-dig Cyclization Target->ActionA ActionB Acid-Catalyzed Cyclocondensation Target->ActionB PrecursorA 4-Formyl-5-halo-pyrazole + Terminal Alkyne + Amine ActionA->PrecursorA PrecursorB Pyrazolo-dienamines (from Dimethyl acetonedicarboxylate) ActionB->PrecursorB

Protocol A: Microwave-Assisted Sonogashira/Cyclization MCR

Best for: Diversity-oriented synthesis, library generation, installing substituents at C-3, C-4, and N-6.

This protocol leverages a domino sequence: a Sonogashira cross-coupling followed immediately by a regioselective 6-endo-dig cyclization. It utilizes 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as the electrophilic hub.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Alkyne: Terminal alkyne (e.g., phenylacetylene, 1.2 equiv).

  • Amine: Primary amine (e.g., tert-butylamine, 2.0 equiv).

  • Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

  • Solvent: DMF (Anhydrous).

  • Base: Triethylamine (Et₃N) or Diethylamine (Et₂NH).

  • Equipment: Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover).

Step-by-Step Methodology
  • Vessel Charging: In a 10 mL microwave process vial, add the chloropyrazole aldehyde (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (19 mg).

  • Inertion: Cap the vial and purge with Argon/Nitrogen for 2 minutes.

  • Liquid Addition: Inject anhydrous DMF (3 mL), followed by the terminal alkyne (1.2 mmol) and the primary amine (2.0 mmol). Finally, add Et₃N (3.0 mmol).

  • Reaction (Microwave):

    • Stage 1 (Coupling): Heat to 100 °C for 10 minutes (Dynamic mode).

    • Stage 2 (Cyclization): Ramp temperature to 160 °C and hold for 20 minutes.

    • Note: The amine acts as both the nucleophile for imine formation and the base for the cyclization.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Mechanistic Pathway

The success of this reaction relies on the in situ formation of an alkynyl-imine intermediate, which undergoes a specific cyclization mode.

Mechanism Figure 2: Mechanistic Flow of the Domino MCR Step1 5-Chloro-pyrazole-aldehyde + Alkyne Inter1 5-Alkynyl-aldehyde (Intermediate) Step1->Inter1 Pd/Cu Sonogashira Inter2 Alkynyl-Imine Inter1->Inter2 - H2O Step2 + R-NH2 (Imine Formation) TS 6-endo-dig Transition State Inter2->TS N-attack on Alkyne Product Pyrazolo[4,3-c]pyridine TS->Product

Protocol B: The "Dienamine" Condensation (Metal-Free)

Best for: Scale-up (>5g), "Green" chemistry requirements, avoiding heavy metals.

This approach utilizes the reactivity of dienamines derived from dimethyl acetonedicarboxylate.[1] It constructs the pyridine ring upon a pre-formed pyrazole via a condensation-cyclization sequence.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: Dimethyl acetonedicarboxylate (1.0 equiv).

  • Reagent A: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Reagent B: Hydrazine hydrate (or substituted hydrazine).

  • Reagent C: Primary amine (R-NH₂).

  • Solvent: Ethanol or Methanol.[2]

Step-by-Step Methodology
  • Enamine Formation: Dissolve dimethyl acetonedicarboxylate (10 mmol) in DMF-DMA (12 mmol). Stir at reflux for 2 hours. Concentrate to obtain the enaminone intermediate.

  • Pyrazole Closure: Redissolve the residue in Ethanol (20 mL). Add Hydrazine hydrate (10 mmol) dropwise at 0 °C. Stir at RT for 4 hours.

    • Checkpoint: This forms the pyrazole-4-carboxylate intermediate. Isolate if necessary, or proceed in one pot.

  • Pyridine Annulation: To the ethanolic mixture, add the primary amine (12 mmol) and catalytic acetic acid (0.5 mL).

  • Reflux: Heat the mixture to reflux (78 °C) for 6–12 hours. The product often precipitates upon cooling.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol. Recrystallize from EtOH/DMF if needed.

Comparative Data & Scope

The following table summarizes the efficiency of these protocols based on recent literature validation.

FeatureProtocol A (MCR/Sonogashira)Protocol B (Condensation)
Atom Economy High (Water is main byproduct)Moderate (Loss of MeOH/H2O)
Substituent Diversity Excellent (C3, C4, N6 independent)Good (N1, N6 variable)
Typical Yield 55 – 75%70 – 88%
Reaction Time 30 – 45 mins (Microwave)8 – 16 hours (Thermal)
Critical Limitation Requires 5-halo-pyrazole starting materialLimited diversity at C3/C4 positions
Key Reference Beilstein J. Org. Chem. 2014 [1]Molecules 2022 [2]

Troubleshooting & Optimization Guidelines

Regioselectivity (6-endo-dig vs 5-exo-dig)

In Protocol A, the cyclization mode is dictated by the electronics of the alkyne and the amine.

  • Issue: Formation of the 5-membered pyrrolo-pyrazole byproduct (5-exo-dig).

  • Solution: Ensure the use of electron-deficient alkynes or neutral aryl alkynes. Aliphatic alkynes may require higher temperatures to force the 6-endo closure. Using a bulky amine (like t-butyl) also sterically favors the 6-membered ring formation.

Catalyst Deactivation
  • Issue: Black precipitate in Protocol A (Pd black).

  • Solution: Ensure rigorous deoxygenation. The amine can coordinate Pd; increasing the ligand ratio (PPh₃) to 1:4 relative to Pd can stabilize the active species.

Solubility in Protocol B
  • Issue: Product oils out or doesn't precipitate.

  • Solution: Switch solvent from Ethanol to Acetonitrile . If oiling occurs, induce crystallization by adding a small amount of diethyl ether and scratching the flask wall.

References

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.

    • Source: Beilstein Journal of Organic Chemistry, 2014, 10, 1759–1764.
    • Link:[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.

    • Source: Molecules, 2022, 27(6), 1709.
    • Link:[Link]

  • Recent advances in the synthesis of pyrazolo[4,3-c]pyridines.

    • Source: Arkivoc, 2011.[3]

    • Context: General overview of Vilsmeier-Haack strategies utilized in designing the precursors for Protocol A.
    • Link:[Link]

Sources

regioselective N-methylation of 1H-pyrazolo[4,3-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Methylation of 1H-Pyrazolo[4,3-c]pyridin-3-amine

Executive Summary

The 1H-pyrazolo[4,3-c]pyridine scaffold is a critical bioisostere of 5-azaindazole, widely utilized in kinase inhibitors (e.g., JAK, ROCK) due to its ability to mimic purine-adenine interactions. However, the methylation of 1H-pyrazolo[4,3-c]pyridin-3-amine presents a tripartite regioselectivity challenge:

  • Annular Tautomerism: Competition between the N1 and N2 pyrazole nitrogens.

  • Exocyclic Nucleophilicity: The primary amine at C3 is susceptible to alkylation.

  • Pyridyl Interference: The basic pyridine nitrogen (N5) can participate in proton transfer or coordination, altering reactivity profiles.

This guide provides two validated protocols: a High-Fidelity Protection Strategy (Method A) for maximum regiocontrol, and a Direct Alkylation Strategy (Method B) for rapid library synthesis. It concludes with a definitive NMR-based structural assignment guide.

Mechanistic Analysis & Regioselectivity Landscape

The Acidity/Nucleophilicity Mismatch

Successful methylation relies on exploiting the pKa differences between the ring NH and the exocyclic amine.

  • Ring NH (N1-H): pKa ~11–13 (Acidic). Deprotonation yields a delocalized pyrazolyl anion.

  • Exocyclic Amine (C3-NH2): pKa ~25 (Neutral/Nucleophilic). Less acidic, but the lone pair is available for

    
     attack if the ring is not fully deprotonated.
    
N1 vs. N2 Selectivity
  • N1-Methylation (Thermodynamic): Generally favored in polar aprotic solvents (DMF, DMSO) with alkali bases (Cs₂CO₃, NaH) due to the stability of the resulting aromatic system and minimal steric clash with the C7 proton.

  • N2-Methylation (Kinetic/Steric): Often a minor product (10–30%) unless directed by specific steric bulk at C3 or C7, or by using non-polar solvents that favor tight ion-pairing.

  • N-Exocyclic Methylation: A common impurity if the base stoichiometry is uncontrolled or if the electrophile is in large excess.

Visualization: Reaction Pathways

MethylationPathways Start 1H-pyrazolo[4,3-c] pyridin-3-amine ConditionA Method A: 1. Boc2O 2. MeI/Base 3. TFA Start->ConditionA High Purity ConditionB Method B: 1.05 eq NaH 1.0 eq MeI -78°C to RT Start->ConditionB Rapid/HTS Intermediate N-Boc Anion (Steric bulk blocks N2/Exocyclic) ConditionA->Intermediate ProdN1 N1-Methyl (Major Product) ConditionB->ProdN1 ~70% ProdN2 N2-Methyl (Minor Product) ConditionB->ProdN2 ~20% ProdExo N3-Methyl (Impurity) ConditionB->ProdExo <10% Intermediate->ProdN1 >95% Selectivity

Figure 1: Decision tree for methylation strategies. Method A utilizes steric blocking to enforce N1 selectivity.

Experimental Protocols

Method A: The Protection Strategy (Recommended)

Best for: Scale-up (>1g), high purity requirements, and avoiding chromatographic separation of isomers.

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Cesium Carbonate (

    
    )
    
  • Methyl Iodide (

    
    )
    
  • Trifluoroacetic acid (

    
    )
    
  • Solvents: THF, DMF, DCM.

Protocol:

  • Protection: Dissolve starting amine (1.0 eq) in THF. Add

    
     (1.1 eq) and DMAP (0.05 eq). Stir at RT for 4h. Isolate the tert-butyl (1H-pyrazolo[4,3-c]pyridin-3-yl)carbamate.
    
    • Why? The Boc group on the exocyclic amine reduces its nucleophilicity and creates steric bulk near N2, pushing methylation toward N1.

  • Methylation: Dissolve the Boc-protected intermediate in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     (1.5 eq). Stir for 30 min at RT. The solution typically turns yellow/orange (anion formation).
    
  • Alkylation: Cool to 0°C. Add

    
     (1.1 eq) dropwise. Warm to RT and stir for 2h.
    
  • Workup: Quench with water, extract with EtOAc. The N1-methyl isomer is typically formed in >10:1 ratio.

  • Deprotection: Dissolve crude in DCM/TFA (4:1). Stir 1h. Concentrate and neutralize with saturated

    
    .
    
Method B: Direct Regioselective Alkylation

Best for: Small scale (<50mg), rapid library generation.[1]

Reagents:

  • Sodium Hydride (60% dispersion in oil)

  • Methyl Iodide[2]

  • Anhydrous DMF

Protocol:

  • Preparation: Dissolve 1H-pyrazolo[4,3-c]pyridin-3-amine (1.0 eq) in anhydrous DMF under Argon.

  • Controlled Deprotonation: Cool to -10°C . Add NaH (1.05 eq) in one portion.

    • Critical Step: Stir for 45 mins at low temp. Ensure full evolution of

      
       ceases. We rely on the pKa difference (Ring NH < Amine NH2) to form the mono-anion exclusively.
      
  • Addition: Add

    
     (0.95 - 1.0 eq) as a solution in DMF slowly. Do not use excess MeI. 
    
    • Note: Using a slight deficit of MeI prevents poly-methylation on the exocyclic amine.

  • Reaction: Stir at 0°C for 1h, then slowly warm to RT.

  • Purification: The crude will likely contain a 3:1 to 5:1 mixture of N1:N2 isomers. Separation requires Flash Chromatography (DCM:MeOH or EtOAc:Hexanes gradients).

Analytical Validation (The "Truth" Test)

Distinguishing N1-Me from N2-Me is notoriously difficult by 1D Proton NMR alone. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required for definitive assignment.

Structural Numbering Context
  • N1: Adjacent to the pyridine ring fusion (near C7).

  • N2: Adjacent to the C3-amine substituent.[3]

  • C7-H: The proton on the pyridine ring closest to the pyrazole N1.

Diagnostic Correlations
FeatureN1-Methyl Isomer (Target)N2-Methyl Isomer
NOE Correlation Strong NOE between N-Me and C7-H (pyridine).No NOE to pyridine protons. Possible NOE to C3-NH (if protected).
13C NMR (C-Me) Typically

35–38 ppm.
Typically

38–42 ppm (slightly downfield).
Elution Order Usually elutes second (more polar) on Silica (DCM/MeOH).Usually elutes first (less polar) on Silica.
Visualization: NOESY Logic

NOESY cluster_N1 N1-Methyl Isomer cluster_N2 N2-Methyl Isomer N1_Me Methyl Group (N1) H7 Proton H7 (Pyridine Ring) N1_Me->H7 Strong Correlation (< 3.0 Å) N2_Me Methyl Group (N2) H7_N2 Proton H7 (Pyridine Ring) N2_Me->H7_N2 NO SIGNAL (> 5.0 Å) Exo_NH Exocyclic NH (C3) N2_Me->Exo_NH Weak/Medium Correlation

Figure 2: Diagnostic NOESY correlations. The interaction between the Methyl group and Pyridine H7 is the "smoking gun" for N1 regiochemistry.

Troubleshooting Table

ObservationRoot CauseCorrective Action
Significant N-exocyclic methylation Excess base or electrophile used.Use Method A (Boc protection). If using Method B, reduce MeI to 0.95 eq and keep temp < 0°C.
Low Conversion Poor solubility of the anion.Switch solvent to DMSO or add 15-crown-5 (if using NaH).
Inseparable Isomers Similar polarity of N1/N2 on silica.[4]Switch to C18 Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
N2 Isomer Dominant Steric crowding or solvent effect.Confirm structure via NOESY. If N2 is actually desired, use non-polar solvent (Toluene) with Ag2CO3 (Silver Carbonate).

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[5] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis, 54(14), 3215–3226.

  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Organic & Biomolecular Chemistry, 21, 9363-9372.

  • Engers, D. W., et al. (2016).[6] "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)..." ACS Chemical Neuroscience, 7(9), 1192–1200.[6] [6]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 54(8), 2529–2591. (General reference for azaindazole pKa and tautomerism).

Sources

Technical Application Note: SNAr Coupling Protocols for 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine into bioactive scaffolds.

Introduction & Reactivity Profile

The this compound scaffold is a privileged structure in kinase inhibitor discovery. It serves as a bioisostere for 3-aminoindazole or 4-aminoquinazoline, offering distinct hydrogen-bonding vectors and solubility profiles due to the fused pyridine nitrogen.

Mechanistic Challenge: The primary challenge in utilizing this building block is balancing the nucleophilicity of the exocyclic C3-amine.

  • Electronic Deactivation: The fused pyridine ring (specifically the [4,3-c] orientation) exerts an electron-withdrawing inductive effect ($ -I $), lowering the $ pK_a $ of the exocyclic amine compared to a simple pyrazole amine.

  • Nucleophilic Competition: While the N1-methyl group blocks the most common competing site, the pyridine nitrogen (N5/N6 depending on numbering) can act as a competitive nucleophile or basic site, potentially trapping electrophiles or poisoning metal catalysts.

Strategy: Successful coupling requires conditions that enhance the electrophilicity of the coupling partner (e.g., acid catalysis for heteroaryl halides) or utilize strong base/catalysis to facilitate the deprotonation-attack sequence.

Reaction Pathways & Logic

The following diagram illustrates the decision matrix for selecting reaction conditions based on the electrophile ($ Ar-X $) properties.

SNAr_Pathways Start Start: this compound Electrophile Select Electrophile (Ar-X) Start->Electrophile TypeA Activated Heterocycle (e.g., 2-chloropyrimidine, 6-chloropurine) Electrophile->TypeA High Reactivity TypeB Moderately Activated (e.g., 2-fluoropyridine, 4-chloropyridine) Electrophile->TypeB Medium Reactivity TypeC Unactivated Aryl Halide (e.g., Bromobenzene) Electrophile->TypeC Low Reactivity CondA Protocol A: Acid-Catalyzed SNAr (Protonation activates Ar-X) TypeA->CondA CondB Protocol B: Base-Mediated Thermal (LHMDS/NaH or High Temp DIPEA) TypeB->CondB CondC Protocol C: Pd-Catalyzed Buchwald-Hartwig (Pd2(dba)3 / Xantphos) TypeC->CondC

Figure 1: Decision tree for coupling this compound based on electrophile reactivity.

Experimental Protocols

Protocol A: Acid-Catalyzed SNAr (Preferred for N-Heterocycles)

Context: Best for coupling with chloropyrimidines, chlorotriazines, or purines. The acid protonates the electrophile's ring nitrogen, significantly lowering the LUMO energy and facilitating attack by the moderately nucleophilic amine.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Electrophile: 1.0 – 1.2 equiv.

    • Solvent: Isopropanol (i-PrOH) or n-Butanol (n-BuOH).

    • Catalyst: Conc. HCl (2-3 drops) or TFA (1.0 equiv).

  • Procedure:

    • Dissolve the amine (1.0 equiv) and electrophile (1.1 equiv) in i-PrOH (0.2 M concentration).

    • Add catalytic HCl (4M in dioxane or conc. aqueous). Note: The solution often turns yellow/orange upon acid addition.

    • Heat to reflux (80–100 °C) for 2–6 hours. Monitor by LCMS.

    • Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether. If no precipitate, neutralize with sat. $ NaHCO_3 $, extract with EtOAc, and purify via flash chromatography (DCM/MeOH).

Protocol B: Base-Mediated Thermal SNAr

Context: Used when the electrophile is acid-sensitive or less activated (e.g., fluoropyridines).

  • Reagents:

    • Base: DIPEA (3.0 equiv) or $ K_2CO_3 $ (2.0 equiv).

    • Solvent: DMSO or NMP (anhydrous).

    • Temperature: 100–130 °C.

  • Procedure:

    • Combine amine and electrophile in DMSO.

    • Add base.

    • Heat in a sealed tube or microwave reactor. Microwave irradiation (120 °C, 30-60 min) is highly recommended for this scaffold to overcome the poor nucleophilicity.

    • Purification: Dilute with water to precipitate product or extract with EtOAc/LiCl wash to remove DMSO.

Protocol C: Buchwald-Hartwig Amination (Fallback)

Context: Essential for unactivated aryl bromides/iodides where SNAr is impossible.

  • Reagents:

    • Catalyst: $ Pd_2(dba)_3 $ (5 mol%) or Pd(OAc)2.

    • Ligand: Xantphos or BrettPhos (10 mol%).

    • Base: $ Cs_2CO_3 $ (2.0 equiv).

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge flask with amine, aryl halide, base, and Pd/Ligand.[1]

    • Purge with $ N_2 $ or Ar for 5 minutes.

    • Add sparged dioxane.

    • Heat at 100 °C overnight.

Comparative Data & Optimization

The following table summarizes expected yields and conditions based on literature precedents for similar amino-azole scaffolds.

ParameterAcid-Catalyzed (Prot. A)Base-Mediated (Prot. B)Pd-Catalyzed (Prot. C)
Electrophile Scope Pyrimidines, TriazinesFluoropyridines, NitroarenesAryl Bromides/Chlorides
Typical Yield 70–90%40–65%50–80%
Reaction Time 2–6 Hours12–24 Hours (Thermal)8–16 Hours
Key Advantage Cleanest profile; product precipitates.Tolerates acid-labile groups.Universal applicability.
Key Risk Hydrolysis of sensitive groups.Polymerization; high temp degradation.Catalyst poisoning by pyridine N.

References

  • Structure-Based Discovery of BET Inhibitors. Zhao, H. et al. (2018).[2] Journal of Medicinal Chemistry. Describes the synthesis of compound 14 using this compound and a chloropyrimidine under acid-catalyzed conditions.

  • Synthesis of Pyrazolo[4,3-c]pyridines. BldPharm Catalog & Technical Data. (2025).[3] Commercial availability and basic physicochemical properties of the scaffold.

  • Optimization of Amino-Pyrazole Couplings. Zhang, T. et al.[2][4] (2018).[2] Bioorganic & Medicinal Chemistry. Detailed protocols for coupling analogous amino-pyrazoles to kinase cores, highlighting the utility of acid catalysis.

  • Nucleophilic Aromatic Substitution on Heterocycles. Roughley, S. D. & Jordan, A. M. (2011).[5] Journal of Medicinal Chemistry. Comprehensive review of SNAr conditions in drug discovery, applicable to the pyrazolo-pyridine class.

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Amino-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazolo[4,3-c]pyridines

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Several approved drugs and clinical candidates incorporate this core structure, underscoring its significance.[3]

The functionalization of this scaffold is critical for modulating its pharmacological profile. Among the most powerful and versatile methods for creating carbon-carbon bonds in pharmaceutical synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction enables the direct linkage of a (hetero)aryl halide or triflate with an organoboron species, offering high functional group tolerance and predictable outcomes.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides both the foundational principles and actionable protocols for successfully implementing the Suzuki-Miyaura coupling on 3-amino-pyrazolo[4,3-c]pyridine derivatives, a substrate class that presents unique challenges due to its electronic properties and potential for catalyst inhibition.

Mechanistic Rationale and Key Experimental Considerations

The efficacy of a Suzuki-Miyaura coupling is governed by a delicate interplay between the substrate, catalyst, base, and solvent. Understanding the catalytic cycle is paramount to troubleshooting and optimizing reactions for this specific heterocyclic system.

The generally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Pyrazolopyridine Halide) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid) Boronate [R²-B(OR)₂(Base)]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base Base->BoronicAcid Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges Specific to 3-Amino-pyrazolo[4,3-c]pyridines
  • Catalyst Inhibition: The pyrazolo[4,3-c]pyridine core contains multiple nitrogen atoms with lone pairs of electrons. These can coordinate strongly to the palladium center, potentially leading to catalyst poisoning or the formation of off-cycle, inactive complexes.[9][10] The 3-amino group further increases the electron density and coordinating ability of the substrate.

  • Oxidative Addition Rate: The electron-rich nature of the amino-substituted pyridine ring can slow down the rate-limiting oxidative addition step, particularly when using less reactive aryl chlorides or bromides.[11]

  • N-H Acidity and Side Reactions: The acidic N-H proton of the pyrazole ring can interact with the basic reaction components. While direct coupling of unprotected N-H heterocycles is highly desirable to avoid extra synthetic steps, it requires carefully chosen conditions to prevent side reactions or catalyst deactivation.[9]

Strategic Selection of Reaction Components

To mitigate these challenges, a rational approach to selecting reagents is essential.

  • Palladium Catalyst & Ligand: This is the most critical choice. For electron-rich, potentially coordinating heteroaryls, the catalyst system must be highly active.

    • Ligands: Bulky, electron-donating phosphine ligands are the gold standard. They accelerate both oxidative addition and reductive elimination while stabilizing the active Pd(0) species.[12] Ligands like XPhos , SPhos , and dtbpf are excellent starting points.[11] N-heterocyclic carbene (NHC) ligands are also effective alternatives.[13]

    • Precursors: While Pd(PPh₃)₄ can be used, modern, air-stable pre-catalysts such as XPhos-Pd-G2 or XPhos-Pd-G3 are often more reliable and efficient, as they generate the active Pd(0) species in situ with high fidelity.[14]

  • Base: The base's primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex to facilitate transmetalation.[7][15]

    • Potassium Carbonate (K₂CO₃): Often used as a 2M aqueous solution, it is a good, general-purpose base for initial screening.[11]

    • Potassium Phosphate (K₃PO₄): A stronger base, typically used under anhydrous conditions. It is particularly effective for preventing protodeboronation (hydrolysis of the boronic acid) and for coupling less reactive substrates.[11]

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often succeeding where others fail due to its high solubility and the positive effect of the cesium cation.[16]

  • Solvent: The solvent must solubilize the reactants and facilitate the reaction.

    • 1,4-Dioxane or Tetrahydrofuran (THF) are commonly used, often with water as a co-solvent when using aqueous bases.[11] These solvents must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.

    • 2-Methyl-THF (MeTHF) is a greener and often superior alternative to THF and dioxane, with better solvating properties for many substrates.[11]

Experimental Protocols

Part A: General Protocol for Reaction Optimization

For a novel substrate, it is crucial to screen a matrix of conditions to identify the optimal parameters. This protocol is designed for small-scale screening using 2-5 mL microwave vials.

  • Array Preparation: To an array of microwave vials, add the 3-amino-pyrazolo[4,3-c]pyridine halide (1.0 equiv., e.g., 0.1 mmol) and the desired boronic acid or ester (1.2–1.5 equiv.).

  • Variable Addition: Add the selected base (2.0–3.0 equiv.) and catalyst/ligand combination to each designated vial as outlined in the screening table below.

  • Atmosphere Control: Crimp-seal each vial. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1.0 mL) to each vial via syringe.

  • Heating: Place the vials in a pre-heated reaction block or microwave reactor at the desired temperature (e.g., 80-120 °C) for a set time (e.g., 4-16 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or TLC to determine conversion and identify the most promising conditions.

Table 1: Example Screening Matrix for Optimization

EntryCatalyst (mol%)Ligand (mol%)Base (2.5 equiv.)SolventTemp (°C)
1Pd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane/H₂O (4:1)100
2Pd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane100
3Pd₂(dba)₃ (2.5)XPhos (10)K₂CO₃MeTHF/H₂O (4:1)100
4XPhos-Pd-G3 (5)-K₃PO₄MeTHF100
5XPhos-Pd-G3 (5)-Cs₂CO₃Dioxane120
Part B: Detailed Representative Protocol

This protocol describes the coupling of 3-amino-5-bromo-1H-pyrazolo[4,3-c]pyridine with (4-methoxyphenyl)boronic acid .

Table 2: Reagent List for Representative Coupling

ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.
3-Amino-5-bromo-1H-pyrazolo[4,3-c]pyridineC₆H₅BrN₄213.040.501.0
(4-Methoxyphenyl)boronic acidC₇H₉BO₃151.960.751.5
XPhos-Pd-G3C₄₅H₆₀NO₃PPdS866.480.0250.05
Potassium Phosphate (K₃PO₄)K₃PO₄212.271.503.0
1,4-Dioxane (Anhydrous, Degassed)C₄H₈O₂88.115.0 mL-

graph TD {
A[Start: Combine Solids] --> B{Seal & Purge};
B --> C[Add Degassed Solvent];
C --> D{Heat & Stir};
D --> E[Monitor by TLC/LC-MS];
E --> F{Reaction Complete?};
F -- Yes --> G[Cool & Quench];
F -- No --> D;
G --> H[Liquid-Liquid Extraction];
H --> I[Dry Organic Layer];
I --> J[Concentrate];
J --> K[Purify via Chromatography];
K --> L[End: Isolated Product];
subgraph "1. Reaction Setup"
    A; B; C;
end
subgraph "2. Reaction"
    D; E; F;
end
subgraph "3. Work-up & Purification"
    G; H; I; J; K; L;
end

// Styling
style A fill:#F1F3F4,stroke:#5F6368
style B fill:#FBBC05,stroke:#5F6368
style C fill:#F1F3F4,stroke:#5F6368
style D fill:#EA4335,stroke:#FFFFFF,color:#FFFFFF
style E fill:#F1F3F4,stroke:#5F6368
style F fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF
style G fill:#F1F3F4,stroke:#5F6368
style H fill:#F1F3F4,stroke:#5F6368
style I fill:#F1F3F4,stroke:#5F6368
style J fill:#F1F3F4,stroke:#5F6368
style K fill:#34A853,stroke:#FFFFFF,color:#FFFFFF
style L fill:#F1F3F4,stroke:#5F6368

}

Sources

Recrystallization Solvent Systems for the Purification of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide for the selection of an optimal solvent or solvent system for the purification of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine via recrystallization. As a key intermediate or final product in many drug discovery pipelines, achieving high purity of this pyrazolopyridine derivative is critical for accurate biological evaluation and downstream applications. This document moves beyond a simple list of solvents, offering a detailed framework grounded in physicochemical principles. It includes a systematic protocol for empirical solvent screening, a workflow for interpreting solubility data, and a step-by-step procedure for bulk recrystallization. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently develop a robust and reproducible purification process.

Foundational Principles: The Science of Solvent Selection

Recrystallization is a powerful purification technique for solids, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The ideal solvent acts as a medium from which the target compound can selectively precipitate into a highly ordered crystal lattice, excluding impurities which remain in the solution (mother liquor).[2]

The selection of this solvent is the most critical parameter for a successful recrystallization. An ideal solvent should meet several key criteria:

  • Differential Solubility: The compound of interest should be sparingly soluble or insoluble at room temperature but highly soluble at the solvent's boiling point.[1][3] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the mother liquor upon cooling).[3][4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[5]

  • Melting Point Consideration: The solvent's boiling point must be lower than the melting point of the compound to prevent the substance from "oiling out" instead of dissolving.[5]

The foundational principle governing solubility is "like dissolves like".[5][6] This means that polar compounds tend to dissolve best in polar solvents, and non-polar compounds in non-polar solvents.[6] The polarity of a solvent is often quantified by its dielectric constant or on a relative polarity index.[7][8]

Structural Analysis of this compound:

The target molecule possesses a fused heterocyclic aromatic core (pyrazolo[4,3-c]pyridine), a primary amine group (-NH₂), and a methyl group (-CH₃).

  • The nitrogen atoms within the rings and the primary amine group are polar and capable of hydrogen bonding (both as donors and acceptors).

  • The methyl group is non-polar.

  • The overall structure is predominantly polar. The predicted XlogP value of 0.2 further suggests a degree of hydrophilicity.[9]

This structural analysis predicts that polar solvents, particularly those capable of hydrogen bonding (polar protic solvents like alcohols and water) or those with strong dipole moments (polar aprotic solvents like acetone or ethyl acetate), are the most promising candidates for investigation.[10]

Protocol for Systematic Solvent Screening

This protocol outlines a small-scale, empirical method to test a range of solvents efficiently. The goal is to identify a solvent that meets the criteria outlined in Section 1.

Materials:

  • Crude this compound

  • Test tubes (e.g., 13x100 mm)

  • Heat source (hot plate or heating block)

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Panel of candidate solvents (see Table 1)

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into a series of clean, labeled test tubes.

  • Room Temperature Test: To each tube, add the selected solvent dropwise (e.g., starting with 0.5 mL). Vortex or agitate the mixture at room temperature for 60 seconds. Observe and record the solubility.

    • Ideal Outcome: The compound is insoluble or only sparingly soluble. If it dissolves completely, the solvent is likely too good and will result in poor recovery.[5]

  • Hot Solubility Test: If the compound did not dissolve at room temperature, heat the test tube to the solvent's boiling point.[11] Add more solvent in small portions (e.g., 0.2 mL at a time), with agitation, until the solid completely dissolves. Record the total volume of solvent used.

    • Ideal Outcome: The compound fully dissolves in a minimal amount of hot solvent.[2] If a large volume of solvent is required, recovery may be low. If the compound remains insoluble, the solvent is not suitable.

  • Cooling and Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, place the test tube in an ice-water bath for 15-20 minutes.[2]

    • Ideal Outcome: An abundant quantity of well-formed crystals precipitates from the solution.

  • Data Logging: Carefully record all observations for each solvent in a table, as shown below.

Data Presentation: Solvent Screening Log
SolventPolarity TypeDielectric Constant (approx.)Solubility at Room Temp (in ~0.5 mL)Solubility at Boiling PointCrystal Formation on Cooling
WaterPolar Protic80
EthanolPolar Protic24
IsopropanolPolar Protic18
AcetonitrilePolar Aprotic37
AcetonePolar Aprotic21
Ethyl AcetatePolar Aprotic6
DichloromethanePolar Aprotic9
TolueneNon-polar2.4
HexaneNon-polar1.9

Use symbols for clarity: S (Soluble), SS (Slightly Soluble), I (Insoluble).

Workflow for Solvent System Selection

The data from the screening protocol will guide the selection of a final solvent system. This may be a single solvent or a binary (mixed) solvent pair.

Single-Solvent System

A single solvent is ideal if it exhibits low solubility for the compound at room temperature but high solubility when hot, leading to good crystal recovery upon cooling. From the screening data, any solvent marked "I" or "SS" at room temperature but "S" at boiling, and which produced abundant crystals, is a strong candidate.

Mixed-Solvent System

If no single solvent provides the ideal solubility profile, a mixed-solvent system is employed.[3] This involves a pair of miscible solvents where:

  • Solvent A ("Good" Solvent): The compound is highly soluble, even at room temperature.

  • Solvent B ("Bad" Solvent): The compound is poorly soluble or insoluble, even at the boiling point.

The procedure involves dissolving the compound in a minimum amount of hot Solvent A and then adding hot Solvent B dropwise until the solution becomes faintly cloudy (the saturation point). A drop or two of hot Solvent A is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[2] Common miscible pairs include ethanol-water, and ethyl acetate-hexane.[5][10]

Visualization: Solvent Selection Decision Workflow

G start Start: Select a Test Solvent add_rt Add ~0.5 mL solvent to ~25 mg crude solid at Room Temperature start->add_rt check_rt Is the solid fully soluble? add_rt->check_rt heat Heat mixture to boiling. Add minimal solvent until dissolved. check_rt->heat No   reject_good Result: UNSUITABLE (Solvent is too good. Consider as 'Solvent A' in a mixed pair.) check_rt->reject_good  Yes check_hot Is the solid soluble when hot? heat->check_hot cool Cool solution slowly to RT, then place in ice bath. check_hot->cool  Yes reject_bad Result: UNSUITABLE (Solvent is too poor. Consider as 'Solvent B' in a mixed pair.) check_hot->reject_bad No   check_xtal Do abundant crystals form? cool->check_xtal reject_recovery Result: POOR CANDIDATE (Low recovery expected.) check_xtal->reject_recovery No   accept Result: IDEAL SOLVENT (Proceed to bulk recrystallization.) check_xtal->accept  Yes

Caption: Decision workflow for selecting a single recrystallization solvent.

Protocol for Bulk Recrystallization

This protocol is for purifying a larger quantity of this compound once an optimal solvent system has been identified.

Equipment:

  • Erlenmeyer flask (sized so the solvent will fill it to about half)

  • Heat source (hot plate with stirring capability)

  • Condenser (optional, for volatile solvents)

  • Filter funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter flask, and vacuum source (for crystal collection)

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen recrystallization solvent and begin heating and stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.[11] It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.[1]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and flask and a small excess of hot solvent to wash the filter paper.[11][12]

  • Decolorization (if necessary): If the solution is colored by impurities, cool it slightly, add a small amount (1-2% by weight) of activated charcoal, and reheat to boiling for a few minutes. The charcoal adsorbs colored impurities and is then removed by hot gravity filtration as in step 2.[12]

  • Crystallization: Cover the flask opening (e.g., with a watch glass) and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[11]

  • Drying: Allow the crystals to dry thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by transfer to a watch glass for air drying or drying in a vacuum oven.

  • Validation: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.

References

  • Comparison of the polarity of organic solvents. (2022, October 13). Vertex AI Search.
  • Solvent Choice - Chemistry Teaching Labs. University of York.
  • Solvent Selection and Recrystallization Guide. Scribd.
  • Polarity of Solvents. Source not specified.
  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
  • Recrystallization-1.doc.pdf. Source not specified.
  • How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.
  • Solvent. Wikipedia.
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry.
  • Recrystallization. Source not specified.
  • Recrystallization. Source not specified.
  • Recrystallization - Single Solvent. Source not specified.
  • This compound. PubChem.

Sources

formulation of pyrazolo-pyridine kinase inhibitors for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Title: Formulation of Pyrazolo-pyridine Kinase Inhibitors for In Vivo Efficacy Studies: A Strategic Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyrazolo-pyridines are a privileged scaffold in kinase inhibitor discovery, leading to several approved and clinical-stage targeted therapies.[1] However, their progression from promising hits to in vivo candidates is often hampered by poor physicochemical properties, particularly low aqueous solubility, which complicates the achievement of adequate and consistent drug exposure in preclinical animal models.[2] This guide provides a strategic framework and detailed protocols for the formulation of pyrazolo-pyridine kinase inhibitors for in vivo research. It emphasizes a systematic approach, beginning with essential pre-formulation characterization to inform the selection of an appropriate vehicle, and culminating in step-by-step protocols for preparing common dosage forms such as co-solvent solutions, suspensions, and amorphous solid dispersions. The causality behind experimental choices is explained to empower researchers to rationally design formulations that ensure reliable and reproducible results in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Introduction

The pyrazolo-pyridine core is a versatile heterocyclic scaffold that has been successfully exploited in the design of inhibitors for a wide range of kinases, including CDK, CSK, and RET.[3][1] The success of this scaffold lies in its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1] However, like many small molecule kinase inhibitors, pyrazolo-pyridine derivatives often exhibit high lipophilicity and crystalline structures that lead to poor water solubility.[2][4] This presents a significant challenge for in vivo studies, as inadequate dissolution in the gastrointestinal tract can lead to low and highly variable oral bioavailability, potentially masking the true efficacy of the compound.[5][6][7]

Effective formulation development is therefore not an accessory step but a critical component of the drug discovery process. A well-designed formulation can significantly enhance the solubility and absorption of a compound, ensuring that the target tissues are exposed to therapeutically relevant concentrations.[8][9] This document serves as a practical guide for scientists to navigate the complexities of formulating these potent inhibitors for preclinical evaluation.

Section 1: Pre-formulation Assessment - The Foundation of Rational Design

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This data-driven approach prevents a trial-and-error process and allows for the rational selection of excipients and vehicle systems.

Physicochemical Characterization
  • Solubility Profiling: The solubility of the inhibitor must be determined in a range of aqueous and organic media. This includes:

    • pH-Solubility Profile: Many kinase inhibitors are weak bases, and their solubility can be highly dependent on pH.[7][10] Determining solubility at various pH points (e.g., pH 2, 4.5, 6.8, and 7.4) can indicate whether a simple pH-adjusted solution is feasible.

    • Kinetic vs. Thermodynamic Solubility: Understanding both the initial (kinetic) and equilibrium (thermodynamic) solubility helps in designing systems that can achieve and maintain supersaturation, a key strategy for enhancing absorption.[11]

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) is a critical indicator of a compound's lipophilicity. This property influences both solubility and membrane permeability. Highly lipophilic compounds (LogP > 3) often require lipid-based or amorphous dispersion formulations.[4]

  • Solid-State Properties: The solid form of the active pharmaceutical ingredient (API) can dramatically impact its dissolution rate.

    • pXRD (Powder X-ray Diffraction): To determine the crystallinity of the compound. Amorphous forms are generally more soluble than their crystalline counterparts.[12]

    • DSC (Differential Scanning Calorimetry): To identify melting point, purity, and potential polymorphic forms.

Early ADME & Biopharmaceutical Classification
  • Permeability: In vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays provide an early indication of a compound's ability to cross the intestinal epithelium.

  • Biopharmaceutics Classification System (BCS): Based on solubility and permeability data, a compound can be preliminarily assigned to a BCS class. Most kinase inhibitors fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[13] This classification is instrumental in guiding formulation strategy. For BCS Class II compounds, the primary goal is to enhance solubility and dissolution rate.[9]

Section 2: Strategic Formulation Approaches

The choice of formulation is dictated by the compound's properties, the intended route of administration, and the required dose.

Rationale for Vehicle Selection

A decision-making workflow can streamline the selection process.

G start Pyrazolo-pyridine Inhibitor Properties sol_check Sufficient Aqueous Solubility (>1 mg/mL)? start->sol_check sol_yes Aqueous Solution (e.g., Saline, PBS, Cyclodextrin) sol_check->sol_yes Yes sol_no No sol_check->sol_no cosolvent_check Soluble in Co-solvents? sol_no->cosolvent_check cosolvent_yes Co-solvent System (e.g., PEG400, DMSO, Tween 80) cosolvent_check->cosolvent_yes Yes cosolvent_no No cosolvent_check->cosolvent_no suspension Suspension (e.g., Methylcellulose, CMC-Na) cosolvent_no->suspension advanced Consider Advanced Formulations: - Amorphous Solid Dispersion (ASD) - Lipid-Based (SEDDS) suspension->advanced

Caption: Formulation selection workflow based on inhibitor solubility.

Common Vehicle Categories
Formulation TypeComposition ExamplesBest Suited ForKey Considerations
Aqueous Solution Saline, Phosphate-Buffered Saline (PBS) with pH adjustment.Compounds with sufficient intrinsic aqueous solubility (>1 mg/mL).Simplest approach; limited applicability for most kinase inhibitors.
Cyclodextrin-Based 2-Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD) in water.Compounds that can form inclusion complexes with cyclodextrins.[14][15]Can significantly increase solubility; potential for renal toxicity at high doses.[15]
Co-solvent System PEG400, Propylene Glycol (PG), DMSO, Ethanol, Tween 80, Saline.Compounds soluble in organic solvents but not water.[9]Risk of drug precipitation upon dilution in the GI tract or injection site.[9][16]
Suspension 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose Sodium (CMC-Na) in water with 0.1% Tween 80.Poorly soluble compounds, especially for high-dose toxicology studies.[9][17]Requires particle size control and ensuring dose uniformity through adequate shaking.
Amorphous Solid Dispersion (ASD) Drug dispersed in a polymer matrix (e.g., PVP, HPMC-AS).BCS Class II/IV compounds to improve dissolution rate and achieve supersaturation.[5][6][12]Requires specialized manufacturing (spray drying, hot-melt extrusion); must be reconstituted before dosing.[12]
Lipid-Based (SEDDS/SMEDDS) Oils (e.g., corn oil, Capryol), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol).Highly lipophilic (high LogP) compounds.[4][8]Forms a fine emulsion in situ, enhancing solubilization and absorption.[8]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for preparing common formulation types. Safety Precaution: Always handle active compounds and solvents in a well-ventilated area (e.g., fume hood) and wear appropriate personal protective equipment (PPE).

Protocol 3.1: Preparation of a Co-Solvent Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[18]

Objective: To prepare a 10 mL solution of a pyrazolo-pyridine inhibitor at a final concentration of 5 mg/mL.

Materials:

  • Pyrazolo-pyridine inhibitor (50 mg)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • 15 mL sterile conical tube, vortex mixer, micropipettes

Procedure:

  • Calculate Vehicle Volumes: For a 10 mL total volume:

    • DMSO: 10 mL * 10% = 1 mL

    • PEG300: 10 mL * 40% = 4 mL

    • Tween-80: 10 mL * 5% = 0.5 mL

    • Saline: 10 mL * 45% = 4.5 mL

  • Dissolve the Compound: Weigh 50 mg of the inhibitor and add it to the sterile 15 mL conical tube.

  • Add 1 mL of DMSO to the tube. Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) may be applied if needed.[19]

  • Add Co-solvents: Add 4 mL of PEG300 and 0.5 mL of Tween 80 to the solution. Vortex until the mixture is clear and homogenous.

  • Add Aqueous Component: Add 4.5 mL of sterile saline to the mixture. Vortex again for at least 1 minute to ensure complete mixing.

  • Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent ratio).[19]

Protocol 3.2: Preparation of a Suspension for Oral Gavage

This protocol describes the preparation of a 0.5% CMC-Na / 0.1% Tween 80 suspension.

Objective: To prepare a 10 mL suspension of a pyrazolo-pyridine inhibitor at a final concentration of 10 mg/mL.

Materials:

  • Pyrazolo-pyridine inhibitor (100 mg)

  • Carboxymethylcellulose Sodium (CMC-Na, low viscosity)

  • Tween 80

  • Purified Water

  • Mortar and pestle, magnetic stirrer and stir bar, 15 mL sterile conical tube

Procedure:

  • Prepare the Vehicle:

    • Heat approximately 8 mL of purified water to ~60°C.

    • In a beaker with a magnetic stir bar, slowly add 50 mg of CMC-Na (for 0.5% w/v) to the stirring water to avoid clumping.

    • Continue stirring until the CMC-Na is fully hydrated and the solution is viscous and clear.

    • Allow the solution to cool to room temperature.

    • Add 10 µL of Tween 80 (for 0.1% v/v) and stir to combine.

    • Transfer the vehicle to a graduated cylinder and add purified water to reach a final volume of 10 mL.

  • Prepare the Compound: Weigh 100 mg of the inhibitor. If the particle size is large, gently grind it in a mortar and pestle to a fine powder. This increases the surface area for better dispersion.[8]

  • Wetting the Powder: In the mortar, add a small amount (~0.5 mL) of the prepared vehicle to the inhibitor powder. Triturate (mix) with the pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and to prevent clumping.[20]

  • Form the Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenize: Transfer the mixture to a 15 mL conical tube. Vortex vigorously for 2-3 minutes. If available, sonication in a bath sonicator for 5-10 minutes can help break up agglomerates.

  • Final Inspection: The final formulation should be a uniform, opaque suspension. Before each animal is dosed, the suspension must be vortexed thoroughly to ensure homogeneity and accurate dosing.

Section 4: In Vivo Study Considerations

Dose Volume and Route of Administration

The volume of the formulation administered is critical for animal welfare and data validity.[21] Excessive volumes can cause distress, tissue damage, and affect drug absorption.[21]

SpeciesRouteRecommended Volume (mL/kg)Maximum Volume (mL/kg)
Mouse Oral (PO)5 - 1020[21][22]
Intraperitoneal (IP)1020
Intravenous (IV, bolus)510[23]
Subcutaneous (SC)5 - 1020
Rat Oral (PO)510[24]
Intraperitoneal (IP)5 - 1010
Intravenous (IV, bolus)2.55[23]
Subcutaneous (SC)510

Data compiled from multiple sources.[21][22][23][24]

Stability and Homogeneity of the Dosing Formulation

It is crucial to ensure the formulation is stable and homogenous for the duration of its preparation and use.[25][26]

  • Stability: Formulations, especially solutions, should ideally be prepared fresh daily.[17] If storage is necessary, stability should be confirmed. This involves storing the formulation under the intended conditions (e.g., 2-8°C) and analyzing the concentration of the active ingredient at various time points (e.g., 0, 4, 8, 24 hours) using a qualified analytical method (e.g., HPLC-UV).[25][26] The concentration should typically remain within ±10% of the initial value.[25]

  • Homogeneity (for suspensions): Before and during dosing, suspensions must be mixed continuously to ensure each animal receives the correct dose. Homogeneity can be verified by taking samples from the top, middle, and bottom of the container and confirming the concentration is consistent.

Section 5: Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Solution
Precipitation in Co-solvent Vehicle The drug is "crashing out" upon addition of the aqueous component or upon dilution in physiological fluids.Increase the ratio of organic co-solvents to the aqueous phase. Screen alternative co-solvents or surfactants. Consider an alternative formulation strategy like a suspension or ASD.[16][27]
Suspension Caking / Poor Redispersibility Particles are agglomerating into a hard sediment.Optimize the concentration of the suspending agent (e.g., increase CMC-Na to 1%). Ensure proper wetting of the drug powder during preparation.[20] Consider adding a flocculating agent.[20]
High Viscosity Concentration of polymers (e.g., PEG, CMC) is too high, making it difficult to draw into a syringe or administer.Reduce the concentration of the viscosity-enhancing agent. Use a lower molecular weight grade of the polymer.
Poor In Vivo Exposure The formulation appears adequate in vitro, but PK studies show low bioavailability.The issue may be due to poor permeability (BCS Class IV) rather than just solubility. Re-evaluate the compound's ADME properties. The compound may be a substrate for efflux transporters (e.g., P-gp). Consider advanced formulations like lipid-based systems or amorphous solid dispersions which can improve both solubility and absorption.[5][8]

Conclusion

The successful in vivo evaluation of novel pyrazolo-pyridine kinase inhibitors is critically dependent on a rational and systematic approach to formulation development. By investing time in thorough pre-formulation characterization, scientists can select and design appropriate delivery vehicles that overcome challenges like poor solubility. The protocols and strategies outlined in this guide provide a robust framework for developing formulations that yield consistent, reliable, and interpretable data, thereby accelerating the journey of promising compounds from the bench to preclinical proof-of-concept.

References

  • Enhanced Bioavailability and Reduced Variability of Dasatinib and Sorafenib with a Novel Amorphous Solid Dispersion Technology Platform. ResearchGate. Available at: [Link]

  • Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Lonza. Available at: [Link]

  • Enhanced Bioavailability and Reduced Variability of Dasatinib and Sorafenib with a Novel Amorphous Solid Dispersion Technology Platform. PubMed. Available at: [Link]

  • Effective nano Cyclodextrin-TKIs drug delivery for cancer therapy. Journal of NanoScience Technology. Available at: [Link]

  • Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs. Available at: [Link]

  • The Importance Of Administration Volume in Preclinical Studies. Prisys Biotech. Available at: [Link]

  • Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Lonza. Available at: [Link]

  • Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase. PubMed. Available at: [Link]

  • Cyclodextrin-based Formulations for Pulmonary Delivery of Chemotherapeutic Molecules. UCL Discovery. Available at: [Link]

  • Routes and Volumes of Administration in Mice. University of Arizona Research, Innovation & Impact. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. MDPI. Available at: [Link]

  • Physicochemical Characterization, Cyclodextrin Complexation, and Protonation State-Dependent Receptor Binding of Selected Tyrosine Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • Pharmaceutical Excipients of Oral Suspension Formulations. Scribd. Available at: [Link]

  • Guideline on Administration of Substances to Laboratory Animals. Michigan State University. Available at: [Link]

  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available at: [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. University of Washington. Available at: [Link]

  • What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)? ResearchGate. Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available at: [Link]

  • Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment. PMC. Available at: [Link]

  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available at: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • A detailed computational study on binding of kinase inhibitors into β-cyclodextrin: inclusion complex formation. RSC Publishing. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Drug stability testing and formulation strategies. Taylor & Francis Online. Available at: [Link]

  • Dose Formulation Analysis Services. KCAS Bio. Available at: [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. Springer. Available at: [Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. ACS Publications. Available at: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. PMC. Available at: [Link]

  • Guidance for Industry - Extended Release Oral Dosage Forms. FDA. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available at: [Link]

  • In Vivo Stability of Therapeutic Proteins. PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • LAB_021 Oral Gavage in Mice and Rats. University of Newcastle. Available at: [Link]

  • Structure-based in silico approach for selection of kinase inhibitors. IOVS - ARVO Journals. Available at: [Link]

  • Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors. FDA. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. University of Connecticut. Available at: [Link]

  • Oral Gavage Rodent SOP. South Dakota State University. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. As Senior Application Scientists, we understand that poor aqueous solubility is a critical hurdle in experimental biology and formulation development. This document provides a logical, stepwise approach to troubleshooting and enhancing the solubility of this pyrazolopyridine derivative.

Part 1: Foundational Understanding of Solubility Issues

This section addresses the fundamental reasons behind the solubility challenges of this compound, linking its chemical structure to its physicochemical properties.

Q1: What are the structural properties of this compound that likely contribute to its poor aqueous solubility?

Answer: The aqueous solubility of a compound is governed by a balance between its interactions with water molecules and the strength of its own crystal lattice. The structure of this compound (see Table 1) presents several features that likely favor low solubility:

  • Molecular Planarity and Symmetry: The fused pyrazolopyridine ring system is largely planar. Such flat, aromatic structures can pack efficiently into a highly stable crystal lattice. The energy required for water molecules to break apart this lattice can be substantial, limiting solubility. Studies have shown that disrupting molecular planarity and symmetry is a successful strategy for improving the aqueous solubility of drug candidates[1].

  • Aromaticity and Hydrophobicity: While the molecule contains nitrogen atoms capable of hydrogen bonding, the overall structure is dominated by aromatic rings. The predicted XlogP value is 0.2, which is not excessively high, but the hydrophobic surface area of the core structure contributes to poor water affinity[2].

  • Intermolecular Interactions: The primary amine (-NH2) group and pyridine nitrogen can participate in intermolecular hydrogen bonding within the crystal lattice. These strong interactions further increase the lattice energy, making it more difficult for the compound to dissolve.

PropertyValueSource
Molecular Formula C₇H₈N₄PubChem[2]
Molecular Weight 148.17 g/mol PubChem[2]
Predicted XlogP 0.2PubChem[2]
SMILES CN1C2=C(C=NC=C2)C(=N1)NPubChem[2]
InChIKey JQXBVDVRUHERNA-UHFFFAOYSA-NPubChem[2]
Table 1: Physicochemical Properties of this compound
Part 2: Initial Troubleshooting & Basic Strategies

For most in vitro experiments, simple and rapid methods are preferred. This section covers the most direct approaches to enhance solubility.

Q2: My compound is precipitating when I dilute my DMSO stock into aqueous buffer. What is the first and simplest thing I should try?

Answer: The most immediate and effective strategy for a basic compound like this is pH adjustment . The precipitation you are observing occurs because the compound's thermodynamic solubility in the aqueous buffer is much lower than in the DMSO stock[3][4].

The molecule contains a primary amine and a pyridine ring, both of which are basic centers that can be protonated. By lowering the pH of your aqueous buffer, you can convert the neutral free base into its more soluble cationic salt form in situ.

Causality: The neutral form is less polar and more prone to self-association and crystallization. The protonated (cationic) form is an ion, which interacts much more favorably with polar water molecules, dramatically increasing its aqueous solubility[5][6][7]. For most simple alkyl amines, the pKa of their conjugate acids is in the range of 9.5 to 11.0[8][9]. For aromatic amines, this is typically lower, in the 4-5 range[10]. Given the structure, a pKa in the acidic to neutral range is expected. Therefore, preparing your buffer at a pH at least 1-2 units below the compound's pKa will ensure it is predominantly in its ionized, soluble form.

pH_Dependent_Ionization FreeBase This compound (Free Base, Low Solubility) Salt Protonated Form (Salt, High Solubility) FreeBase->Salt + H⁺ (Lower pH) Salt->FreeBase - H⁺ (Higher pH)

Caption: pH-dependent equilibrium of the compound.

Recommendation: Attempt to dissolve the compound in buffers with progressively lower pH values (e.g., pH 6.0, 5.0, 4.0). For many amine-containing drugs, a buffer pH of 4-5 is sufficient to achieve solubility for cell-based assays[7].

Q3: The required pH for solubility is incompatible with my experimental system. What is a more permanent solution?

Answer: If pH modification is not an option, the next logical step is salt formation . This involves reacting the basic parent compound with an acid to form a stable, solid salt form that can be isolated. This salt will have intrinsically higher aqueous solubility than the free base at neutral pH[11][12].

In fact, a hydrochloride salt of this compound is commercially available, indicating this is a viable and recognized strategy[13]. Creating different salts (e.g., sulfate, phosphate, mesylate) can further optimize properties like solubility, stability, and hygroscopicity[14].

Benefits of Salt Formation:

  • Improved Solubility and Dissolution Rate: This is the primary reason, with solubility enhancements of several orders of magnitude possible[11][14].

  • Enhanced Stability: Salt forms are often more chemically and physically stable than the free base[14].

  • Better Crystallinity: Salts often form well-defined crystals that are easier to handle and purify.

This technique is extremely common in the pharmaceutical industry, with approximately 50% of all small-molecule drugs on the market formulated as salts[15].

Part 3: Advanced Formulation Strategies

When pH adjustment and salt formation are insufficient or unsuitable, more advanced formulation techniques are required. These are common in pre-clinical and drug development settings.

Q4: I need to keep the compound neutral and cannot form a salt. How can I increase its solubility in an aqueous medium?

Answer: In this scenario, you can use formulation-based approaches that don't involve altering the compound's ionic state. The two most common methods are the use of cosolvents and cyclodextrins .

  • Cosolvents: A cosolvent is a water-miscible organic solvent that, when added to water, increases the solubility of poorly soluble compounds[16][17]. Cosolvents work by reducing the polarity of the water, making the solvent system more favorable for a hydrophobic solute[17][18]. This is a very common and effective technique for both research and pharmaceutical formulations[16][19].

CosolventTypical Concentration RangeNotes
Ethanol 1-20%Commonly used in oral and parenteral formulations.[16]
Propylene Glycol (PG) 5-40%A versatile solvent with low toxicity.[16]
Polyethylene Glycol (PEG 300/400) 10-50%Effective for a wide range of drugs; can form liquid or semi-solid formulations.[20]
Glycerol 5-30%A viscous, non-toxic solvent.[16]
Table 2: Common Cosolvents for Enhancing Aqueous Solubility
  • Cyclodextrins (CDs): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[21]. They can encapsulate poorly soluble "guest" molecules, like your compound, into their central cavity, forming an "inclusion complex."[22][23] This complex presents a hydrophilic exterior to the water, effectively solubilizing the guest molecule[]. This is a powerful technique for significantly increasing aqueous solubility without altering the chemical structure of the drug[21][25].

Cyclodextrin_Inclusion cluster_before Before Complexation cluster_after After Complexation Drug Drug Molecule (Hydrophobic) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Cyclodextrin Drug CD->Complex Encapsulation Water Water

Caption: Mechanism of cyclodextrin inclusion complexation.

Cyclodextrin TypeCavity SizeKey Features & Applications
α-Cyclodextrin (α-CD) SmallSuitable for small, linear molecules.[26]
β-Cyclodextrin (β-CD) MediumMost widely used; fits many common drug structures. Limited by its own low water solubility.[][26]
γ-Cyclodextrin (γ-CD) LargeUsed for larger, more complex molecules.[26]
Hydroxypropyl-β-CD (HP-β-CD) MediumA chemically modified derivative with much higher aqueous solubility and safety, making it very popular in pharmaceutical formulations.[21]
Sulfobutyl Ether-β-CD (SBE-β-CD) MediumAnionic derivative with very high water solubility and a strong ability to form complexes.[26]
Table 3: Comparison of Common Cyclodextrins for Solubility Enhancement
Q5: I am developing an oral formulation and need to achieve a very high apparent solubility and bioavailability. What is the state-of-the-art approach?

Answer: For maximizing oral bioavailability of poorly soluble compounds, formulating an Amorphous Solid Dispersion (ASD) is a leading strategy[27][28]. This technique can increase the apparent solubility of a drug by 5 to 100-fold[27].

Causality: Crystalline materials like your compound have molecules arranged in a low-energy, ordered lattice. An ASD converts the drug into a high-energy, disordered amorphous state and disperses it within a polymer matrix[29][30]. When an ASD is exposed to water, the amorphous drug, lacking a stable crystal lattice to overcome, can dissolve much more rapidly and to a concentration far exceeding its equilibrium solubility, creating a "supersaturated" solution[31]. The polymer serves the critical role of stabilizing the drug in its amorphous form and preventing it from recrystallizing during storage and upon dissolution[27][29].

Common Polymers Used in ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)[32]

  • Copolymers like Soluplus® or Kollidon®[32]

This is an advanced technique requiring specialized equipment (e.g., spray dryer, hot-melt extruder) but is highly effective for challenging compounds[27][30].

Part 4: Experimental Protocols

This section provides validated, step-by-step protocols for the key techniques discussed.

Protocol 1: Determination of pH-Dependent Solubility Profile

This protocol uses the shake-flask method, which is considered the gold standard for equilibrium solubility measurement[33].

  • Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Add Excess Compound: To a series of glass vials, add an excess amount of this compound (e.g., 2-5 mg) to a fixed volume of each buffer (e.g., 1 mL). The solid should be clearly visible.

  • Equilibrate: Tightly cap the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved solid. This step is critical to avoid artificially high readings.

  • Dilution & Analysis: Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

The kneading method is a simple, effective way to prepare inclusion complexes in the lab[23].

  • Select Cyclodextrin: Choose a suitable cyclodextrin (HP-β-CD is an excellent starting point due to its high solubility and safety profile[21]).

  • Molar Ratio: Weigh out the compound and the cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2).

  • Form Paste: Place the powders in a mortar. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise while triturating with the pestle to form a thick, homogenous paste.

  • Knead: Continue kneading the paste vigorously for 30-60 minutes. The mechanical energy and close proximity of the molecules in the paste facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.

  • Pulverize and Sieve: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Characterization: Confirm the formation of the inclusion complex and measure its improved aqueous solubility using the shake-flask method (Protocol 1). Techniques like DSC, FTIR, or XRD can also be used to confirm complex formation[25].

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This is a common lab-scale method for producing ASDs[30][31].

  • Select Polymer: Choose a suitable polymer (e.g., PVP K30 or HPMCAS).

  • Select Solvent: Identify a volatile common solvent that can dissolve both the compound and the polymer (e.g., methanol, ethanol, or a mixture like methanol/dichloromethane)[31].

  • Dissolution: Dissolve the compound and the polymer in the chosen solvent at a specific drug:polymer weight ratio (e.g., 1:3 or 1:4). Ensure the solution is perfectly clear.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator. This rapid removal of solvent "traps" the drug in its amorphous state within the polymer matrix[30].

  • Final Drying: Place the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.

  • Characterization: The resulting ASD powder can be analyzed to confirm its amorphous nature (e.g., via XRD or DSC) and its dissolution performance can be tested.

Part 5: Strategy Selection Guide

Choosing the right strategy depends on your experimental needs, from simple buffer changes to complex formulations.

StrategyComplexityWhen to UseKey AdvantagePotential Issues
pH Adjustment LowIn vitro assays, initial screening.Simple, rapid, and very effective for basic compounds.Not suitable for pH-sensitive assays or in vivo use where pH varies.
Salt Formation Low-MediumPre-clinical development, stable stock solutions.Creates a new solid form with intrinsically higher solubility and stability.[14]May not be feasible for all compounds; potential for disproportionation.[11]
Cosolvents LowFormulations for in vitro and in vivo studies.Easy to prepare; can significantly boost solubility.High concentrations may cause toxicity or affect biological assays.
Cyclodextrins MediumOral or parenteral formulations where excipients are acceptable.Large solubility increase; can improve stability and mask taste.[]Requires specific host-guest compatibility; can be costly.
Amorphous Solid Dispersions (ASD) HighOral drug delivery for very poorly soluble compounds.Can achieve and maintain supersaturation, maximizing bioavailability.[27][28]Requires specialized equipment; physical stability of the amorphous form must be ensured.[30]
Table 4: Summary and Comparison of Solubility Enhancement Strategies

digraph "Solubility_Workflow" {
graph [splines=true, overlap=false, nodesep=0.6, ranksep=0.4, bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"];
edge [fontname="Arial", fontsize=9];
// Nodes
Start [label="Start: Poor Aqueous Solubility", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Check_pH_Sensitivity [label="Is the experiment\npH-sensitive?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Adjust_pH [label="Strategy: Adjust pH\n(Use acidic buffer)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
Check_Solubility_pH [label="Is solubility\nsufficient?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Success [label="End: Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Check_Excipients [label="Are excipients\n(cosolvents, CDs)\nallowed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Use_Cosolvent_CD [label="Strategy: Use Cosolvents\nor Cyclodextrins", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
Check_Solubility_Formulation [label="Is solubility\nsufficient?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Advanced_Formulation [label="Need for Oral Delivery\n& High Loading?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Use_ASD [label="Advanced Strategy:\nAmorphous Solid Dispersion (ASD)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
Use_Salt [label="Strategy: Synthesize\na Stable Salt Form", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections
Start -> Check_pH_Sensitivity;
Check_pH_Sensitivity -> Adjust_pH [label="No", color="#34A853", fontcolor="#34A853"];
Adjust_pH -> Check_Solubility_pH;
Check_Solubility_pH -> Success [label="Yes", color="#34A853", fontcolor="#34A853"];
Check_Solubility_pH -> Check_Excipients [label="No", color="#EA4335", fontcolor="#EA4335"];
Check_pH_Sensitivity -> Use_Salt [label="Yes", color="#EA4335", fontcolor="#EA4335"];
Use_Salt -> Check_Excipients;
Check_Excipients -> Use_Cosolvent_CD [label="Yes", color="#34A853", fontcolor="#34A853"];
Use_Cosolvent_CD -> Check_Solubility_Formulation;
Check_Solubility_Formulation -> Success [label="Yes", color="#34A853", fontcolor="#34A853"];
Check_Excipients -> Advanced_Formulation [label="No", color="#EA4335", fontcolor="#EA4335"];
Check_Solubility_Formulation -> Advanced_Formulation [label="No", color="#EA4335", fontcolor="#EA4335"];
Advanced_Formulation -> Use_ASD [label="Yes", color="#34A853", fontcolor="#34A853"];
Advanced_Formulation -> Success [label="No\n(Re-evaluate compound)", color="#EA4335", fontcolor="#EA4335"];
Use_ASD -> Success;

}

Caption: Decision workflow for selecting a solubility enhancement strategy.

References
  • Unknown. (2023, March 13). Solubility enhancement techniques: A comprehensive review. AIP Publishing.
  • Patel, J., et al. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Asija, R.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel), 17(5), 643. [Link]

  • Miller, D. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • Mishra, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Huang, Y. (2021, August 20). How to Successfully Utilize ASDs for Drug Delivery of Insoluble Drugs. Pharma's Almanac. [Link]

  • Briel, T. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. DCAT Value Chain Insights. [Link]

  • Sharma, D., Saini, S., & Singh, M. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Unknown. Cosolvent. Wikipedia. [Link]

  • Permana, A. D., et al. (2023). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Pharmaceutics, 15(8), 2118. [Link]

  • Singh, S. (2023, February 8). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Qian, F., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Expert Opinion on Drug Delivery, 18(9), 1195-1215. [Link]

  • Indulkar, A. S., et al. (2021). Drug Release and Nanodroplet Formation from Amorphous Solid Dispersions: Insight into the Roles of Drug Physicochemical Properties and Polymer Selection. Molecular Pharmaceutics, 18(5), 1937-1951. [Link]

  • Singh, C., et al. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.Human. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Jain, P., & Goel, A. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 79-84. [Link]

  • Gumbleton, M., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(11), 2828. [Link]

  • Unknown. Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Wamser, C. C. Chapter 22 Notes - Amines. Portland State University. [Link]

  • Hintz, R., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(8), 2809-2817. [Link]

  • Sancineto, L., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5190. [Link]

  • Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4210. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. [Link]

  • Unknown. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]

  • Unknown. CHAPTER 7 AMINES. Palomar College. [Link]

  • Unknown. 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Chemsrc. [Link]

  • Kord, A. S., & Zidan, A. S. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. AAPS. [Link]

  • Unknown. This compound. PubChemLite. [Link]

  • Unknown. (2023, January 22). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Unknown. 23.1. Properties of amines. Lumen Learning. [Link]

  • Unknown. 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

  • Unknown. SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. [Link]

  • Unknown. Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. [Link]

Sources

Technical Support Center: Separation and Troubleshooting for 1H- and 2H-Pyrazolopyridine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the separation of 1H and 2H-pyrazolopyridine constitutional isomers. Pyrazolopyridines are a vital class of N-heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3][4][5] However, their synthesis frequently results in a mixture of 1H and 2H regioisomers, which, despite their structural similarity, can exhibit vastly different biological, pharmacological, and toxicological profiles.[6]

The separation of these isomers is a critical yet often non-trivial step in drug discovery and development. Their nearly identical physicochemical properties, such as polarity and solubility, make their resolution a significant challenge.[7] This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in overcoming these separation hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for tackling pyrazolopyridine isomer separation.

Q1: Why is the separation of 1H- and 2H-pyrazolopyridine isomers so challenging? The primary difficulty lies in the fact that they are constitutional isomers (regioisomers) with the same molecular formula and functional groups. This results in very similar polarities and chemical properties, causing them to behave almost identically in many chromatographic systems and leading to co-elution.[7] While the 1H-tautomer is often calculated to be more thermodynamically stable, this energy difference may not be sufficient to allow for easy separation under standard conditions.[3][5]

Q2: What is the essential first step before attempting any large-scale preparative separation? Before committing a significant amount of material to a preparative column, it is imperative to develop and validate a separation method at an analytical scale. Start with Thin-Layer Chromatography (TLC) to screen various mobile phase systems. If TLC shows any baseline separation, the method is likely transferable to flash chromatography. For isomers with very close retention factors (Rf), High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) at an analytical scale is necessary to confirm that a viable separation window exists.

Q3: After separating two fractions, how can I definitively identify which is the 1H-isomer and which is the 2H-isomer? Definitive structural elucidation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole and pyridine rings will differ between the two isomers. For substituted pyrazolopyridines, the chemical shift of a methyl group, for instance, can be diagnostic for its position.[8][9]

  • 2D NMR (NOESY/ROESY): These through-space correlation experiments are powerful for confirming the N-substitution pattern. A Nuclear Overhauser Effect (NOE) between a substituent on the pyrazole nitrogen and a proton on the pyridine ring can provide unambiguous proof of connectivity.[1]

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation can show long-range couplings (2-3 bonds) between protons and carbons, helping to piece together the molecular framework and confirm the isomer identity.

Section 2: Method Selection Guide

Choosing the correct separation strategy is paramount. This decision workflow helps guide the selection process based on experimental goals and initial analytical results.

MethodSelection start Start: 1H/2H Isomer Mixture scale Define Scale start->scale analytical Analytical / Method Screening scale->analytical Small Scale preparative Preparative (>10 mg) scale->preparative Large Scale run_tlc Run Analytical TLC (Multiple Solvent Systems) analytical->run_tlc preparative->run_tlc check_rf Is ΔRf > 0.1 and are spots well-defined? run_tlc->check_rf flash Method of Choice: Flash Column Chromatography check_rf->flash Yes run_hplc Develop Method on Analytical HPLC / SFC check_rf->run_hplc No check_res Is Resolution (Rs) > 1.2? run_hplc->check_res prep_hplc Method of Choice: Preparative HPLC / SFC check_res->prep_hplc Yes alt_methods Consider Alternative Strategies: - Derivatization - Crystallization check_res->alt_methods No

Caption: Workflow for selecting the appropriate isomer separation technique.
Section 3: Troubleshooting Guide for Common Separation Issues

This guide addresses specific experimental problems in a question-and-answer format, providing both the cause and the solution.

Problem 1: My isomers are completely co-eluting on my silica gel flash column.

  • Underlying Cause: The polarity difference between your 1H and 2H isomers is too small for the chosen mobile phase to resolve on a standard silica stationary phase.[7]

  • Troubleshooting Steps:

    • Confirm on TLC: First, ensure that you can see any separation on a TLC plate. If two spots are not visible on TLC, they will not separate on a column.

    • Optimize Mobile Phase: If there is a slight difference in Rf on TLC, the key is to exploit it. Switch from an isocratic (single solvent mixture) elution to a shallow gradient. For example, instead of a constant 30% ethyl acetate in hexane, run a gradient from 5% to 40% ethyl acetate over 10-15 column volumes. This allows the subtle polarity differences to have a greater effect.

    • Change Solvent System: The selectivity of the separation can be dramatically altered by changing the nature of the solvents. If an ethyl acetate/hexane system fails, try a dichloromethane/methanol system or add a small percentage (<1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds).

    • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue may be the stationary phase. Consider switching to an alternative like alumina or a bonded phase (e.g., diol, cyano) which offer different separation mechanisms.

Problem 2: I saw good separation on my TLC plate, but on the flash column, I just got one very broad peak.

  • Underlying Cause: This is a classic symptom of improper sample loading. Dissolving the sample in a large volume of a strong solvent (like pure dichloromethane or methanol) and loading it directly onto the column will destroy the separation before it begins. The strong solvent carries the compound mixture down the column in a diffuse band, preventing the mobile phase from performing the separation on the top of the column.

  • Solution: The Dry Loading Technique

    • Dissolve your crude isomer mixture in a minimal amount of a strong, volatile solvent (e.g., dichloromethane, methanol, or acetone).[7]

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.[7]

    • Evaporate the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.[7]

    • Carefully layer this powder on top of your packed column. This technique ensures your compound is introduced to the column in a very tight, concentrated band, maximizing the potential for a successful separation.[7]

Problem 3: My peaks are tailing or showing poor shape in Reverse-Phase HPLC.

  • Underlying Cause: Peak tailing in RP-HPLC is often caused by secondary interactions between the basic nitrogen atoms in the pyrazolopyridine core and acidic, unreacted silanol groups on the C18 stationary phase. It can also be related to an inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • Add an Acidic Modifier: The most common solution is to add a small amount (0.05-0.1%) of an acid to your mobile phase.[7][10][11] Trifluoroacetic acid (TFA) or formic acid are standard choices.[7][11] These acids protonate the silanol groups, "masking" them from interacting with your basic analyte and also ensuring the analyte itself is in a single protonation state, leading to sharper, more symmetrical peaks.

    • Use a Modern Column: Employ a high-purity silica column with end-capping. These columns have a much lower concentration of active silanol groups and are specifically designed to produce excellent peak shapes for basic compounds.

    • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (typically acetonitrile or methanol) to water. Sometimes, switching from acetonitrile to methanol (or vice versa) can improve peak shape due to different solvent-analyte interactions.

Problem 4: All chromatographic methods have failed to provide a baseline separation. What are my other options?

  • Underlying Cause: In some cases, the isomers are simply too similar for chromatography to be a practical solution, especially on a preparative scale.

  • Alternative Strategies:

    • Derivatization: Introduce a new functional group onto the molecule that exaggerates the structural differences between the isomers. For example, reacting the mixture with a bulky reagent that can only access a specific position on one isomer might drastically alter its polarity, making separation trivial. The protecting group can then be removed after separation.

    • Fractional Crystallization: This technique relies on potential differences in the crystal packing and solubility of the two isomers. By carefully selecting a solvent system where one isomer is significantly less soluble than the other, it may be possible to selectively crystallize one isomer out of the solution, thereby enriching the other in the mother liquor.[12] This is often an iterative process requiring trial and error with various solvents and temperatures.

Section 4: Detailed Experimental Protocols
Protocol 1: Preparative Separation by Flash Column Chromatography with Dry Loading

This protocol provides a general method for separating gram-scale mixtures of pyrazolopyridine regioisomers where a discernible difference in Rf is observed by TLC.

  • Method Development (TLC):

    • Screen solvent systems (e.g., ethyl acetate/hexane, DCM/methanol) to find one that provides a ΔRf of at least 0.1 between the two isomer spots. The target Rf for the lower-eluting spot should be ~0.2-0.3.

  • Sample Preparation (Dry Loading):

    • Dissolve 1.0 g of the crude isomer mixture in ~10-15 mL of dichloromethane.

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent under reduced pressure until a completely dry, free-flowing powder is obtained.[7]

  • Column Packing:

    • Select an appropriately sized column for 1.0 g of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Elution and Fractionation:

    • Carefully add the dry-loaded sample as a uniform layer on top of the sand. Add another thin layer of sand on top of the sample.

    • Begin elution with the low-polarity mobile phase, gradually increasing the polarity according to your TLC development (a shallow gradient is often best).[7]

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure, separated isomers.

  • Post-Processing:

    • Combine the pure fractions of each isomer separately.

    • Remove the solvent under reduced pressure to yield the isolated, pure 1H and 2H isomers.

Protocol 2: High-Resolution Separation by Reverse-Phase HPLC

This protocol is for analytical-scale separation or method development for preparative HPLC when flash chromatography fails.

  • Instrumentation and Column:

    • HPLC System: A standard system equipped with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[13]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL of a ~1 mg/mL sample solution (dissolved in mobile phase).

    • Detection: Monitor at a UV wavelength where both isomers have strong absorbance (e.g., 254 nm).

    • Gradient: Start with a linear gradient, for example:

      • 0-1 min: 10% B

      • 1-10 min: 10% to 90% B

      • 10-12 min: Hold at 90% B

      • 12-13 min: 90% to 10% B

      • 13-15 min: Hold at 10% B (re-equilibration)

  • Optimization:

    • Adjust the gradient slope and starting/ending percentages to maximize the resolution between the two isomer peaks. If separation is still poor, consider trying methanol instead of acetonitrile as the organic modifier (Solvent B).

Section 5: Comparative Data and Starting Conditions
Table 1: Comparison of Primary Separation Techniques
ParameterFlash ChromatographyHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Use Preparative, large-scale purificationAnalytical, method development, preparativeAnalytical & preparative, especially for isomers
Resolution Low to ModerateHigh to Very HighVery High
Speed Slow (hours)Moderate (minutes)Fast (minutes)[14]
Cost/Run LowModerateModerate
Solvent Usage HighModerateLow (uses CO₂)
Best For Isomers with clear polarity difference (ΔRf > 0.1)Isomers with very similar polarityChiral isomers and regioisomers requiring high efficiency[6][15]
Table 2: Typical Chromatographic Starting Conditions
TechniqueStationary PhaseMobile Phase SystemKey Modifiers/Notes
Normal Phase Flash Silica Gel (230-400 mesh)[7]Gradients of Ethyl Acetate in Hexane/HeptaneDry loading is highly recommended for best results.[7]
Reverse Phase HPLC C18 (5 µm)[7][13]Gradients of Acetonitrile in WaterAdd 0.1% Formic Acid or TFA to both phases for improved peak shape.[7][10][11]
Chiral HPLC/SFC *Polysaccharide-based (e.g., Cellulose, Amylose)[14]Normal: Hexane/Ethanol[14] SFC: CO₂ / MethanolPrimarily for enantiomers, but can show selectivity for regioisomers.

*Note: While primarily used for enantiomers, chiral stationary phases can sometimes provide unique selectivity for closely related regioisomers.

References
  • BenchChem Technical Support Team. (2025).
  • Universitat Autònoma de Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., & García-Antón, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26365–26377*. [Link]

  • Gultyai, V. P., Nefedova, M. N., & Strelenko, Y. A. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6625*. [Link]

  • Shimadzu. (n.d.). Determination of pyrrolizidine alkaloids in plant material using SFC-MS. [Link]

  • O'Brien, A. G., & Snieckus, V. (2010). Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis. Organic & Biomolecular Chemistry, 8(1), 134-142. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 14(7), 2457–2467*. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Elguero, J., & Jacquier, R. (1966). The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17. ResearchGate. [Link]

  • G. A. M. Nawwar, F. M. Abdel-Galil, and M. M. H. A. El-Moghayar. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • G. A. M. Nawwar, F. M. Abdel-Galil, and M. M. H. A. El-Moghayar. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis, 1(4), 170-175. [Link]

  • Wang, Y., & Welch, C. J. (2022). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International. [Link]

  • de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237*. [Link]

  • Naim, M. J., Alam, O., & Alam, M. J. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134*. [Link]

  • Regalado, E. L. (2017). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]

  • van Anders, G., et al. (2020). Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules. Journal of the American Chemical Society, 142(26), 11455–11463. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Donaire-Arias, A., et al. (2022). Structure of 1H- and 2H-pyrazolo[3,4-b]pyridines (1 and 2) and... ResearchGate. [Link]

  • Orozco-Gonzalez, Y., et al. (2023). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 13(5), 3290–3297. [Link]

  • Sam, B., & Rychnovsky, S. D. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters, 24(39), 7129–7133. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • MDPI. (n.d.). Special Issue : Advances in Chiral Crystallization, Resolution and Deracemization. [Link]

  • Brands, K. M., et al. (2002). Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors. Journal of the American Chemical Society, 124(11), 2534–2535. [Link]

  • Tu, S., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC, 2009(2), 258-268. [Link]

  • Zhou, K., et al. (2022). Direct Crystallization Resolution of Racemates Enhanced by Chiral Nanorods: Experimental, Statistical, and Quantum Mechanics/Molecular Dynamics Simulation Studies. Crystal Growth & Design, 22(6), 3747–3757. [Link]

Sources

preventing dimerization of amino-pyrazolo-pyridines in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for researchers working with amino-pyrazolo-pyridine compounds. This resource provides in-depth troubleshooting advice and foundational knowledge to help you understand, identify, and prevent the common issue of compound dimerization in solution. Inconsistent assay results, poor solubility, and unexpected precipitation are often rooted in this phenomenon. This guide will equip you with the strategies to ensure the integrity and reliability of your experiments.

Part 1: Frequently Asked Questions - The Fundamentals of Dimerization

This section addresses the most common initial questions regarding the dimerization of amino-pyrazolo-pyridine compounds.

Q1: What is dimerization, and why is it a critical problem for my experiments?

Answer: Dimerization is a specific form of aggregation where two identical molecules bind together non-covalently. For amino-pyrazolo-pyridines, this process is driven by specific intermolecular forces inherent to their structure. When your compound dimerizes, it effectively reduces the concentration of the active, monomeric form in solution. This leads to several critical experimental problems:

  • Reduced Apparent Solubility: Dimer formation can be a precursor to larger aggregate formation, leading to unexpected precipitation and artificially low solubility measurements. In one study, severe precipitation of a related heterocyclic compound was observed during experimental procedures due to these solubility limitations[1].

  • Inaccurate Biological Data: The dimeric form of your compound will likely have a different size, shape, and polarity compared to the monomer. This can drastically alter its interaction with biological targets, such as kinases, leading to lower-than-expected potency (higher IC50), poor reproducibility, and misleading structure-activity relationship (SAR) data.

  • Analytical Complications: Dimerization can complicate analytical characterization, potentially showing up as new or broadened peaks in HPLC or NMR spectra, which might be mistaken for impurities[2].

Q2: What are the primary molecular forces that cause my amino-pyrazolo-pyridine to dimerize?

Answer: The structure of the amino-pyrazolo-pyridine scaffold contains two key features that promote self-association: a planar aromatic system and multiple hydrogen bond donors/acceptors.

  • π-π Stacking: The flat, electron-rich surface of the fused pyrazole and pyridine rings allows two molecules to stack on top of each other, like a stack of coins. These π-π stacking interactions are a powerful stabilizing force, driven by a combination of dispersion and electrostatic interactions[3][4]. Crystal structure analyses of related pyrazolopyrimidine compounds have confirmed the presence of these slipped π-stacking interactions, holding the molecules together in the solid state[5][6].

  • Hydrogen Bonding: The amino group (-NH2) is a potent hydrogen bond donor, while the nitrogen atoms within the pyrazole and pyridine rings are hydrogen bond acceptors. This allows for the formation of highly stable intermolecular hydrogen bonds, linking two molecules together. Studies on similar heterocyclic scaffolds, like pyrimidinones, have shown that N-H···O and N-H···N hydrogen bonds are persistent from the solution phase to the solid crystal, playing a crucial role in forming dimers and guiding crystallization[2][7][8].

These two forces often work in concert, creating a stable dimeric complex that can be difficult to disrupt once formed.

Caption: Dimerization via π-π stacking and hydrogen bonding.
Part 2: Troubleshooting Guide - From Problem to Solution

This guide provides a logical workflow for diagnosing and solving dimerization-related issues during your experiments.

Troubleshooting_Workflow Problem Problem Observed (Precipitation, Inconsistent Data) IsItDimerization Is Dimerization the Cause? Run Analytical Checks Problem->IsItDimerization Hypothesize IsItDimerization->Problem No, Check Other Variables (e.g., Compound Purity) SolutionPath Implement Solution Strategy IsItDimerization->SolutionPath Yes, Dimer Detected OptimizeSolvent 1. Optimize Solvent System (See Protocol A) SolutionPath->OptimizeSolvent AdjustpH 2. Adjust Solution pH (See Protocol A) SolutionPath->AdjustpH UseExcipients 3. Use Excipients (See Protocol B) SolutionPath->UseExcipients ReEvaluate Re-evaluate with Analytical Methods (See Protocol C) OptimizeSolvent->ReEvaluate AdjustpH->ReEvaluate UseExcipients->ReEvaluate

Caption: Troubleshooting workflow for dimerization issues.
Q3: I'm observing precipitation or poor solubility of my compound, even at low concentrations. What should I do first?

Answer: This is a classic sign of aggregation, likely initiated by dimerization. The first and most critical variables to investigate are your solvent system and compound concentration.

  • Re-evaluate Your Solvent: Many heterocyclic compounds, while soluble in polar aprotic solvents like DMSO or DMF at high concentrations (for stock solutions), may crash out when diluted into aqueous buffers for assays. The hydrophobic effect in water can drive the aggregation of planar aromatic molecules.

    • Action: Try using a co-solvent system. Prepare your dilutions in an aqueous buffer that contains a small percentage (e.g., 1-5%) of an organic solvent like DMSO, ethanol, or acetonitrile. This can increase the solvating power of the buffer and disrupt the hydrophobic interactions that promote stacking.

  • Lower the Concentration: Working at unnecessarily high concentrations increases the probability of two molecules colliding and dimerizing.

    • Action: Determine the critical concentration at which you observe precipitation. Conduct your experiments well below this threshold if possible. If your assay requires higher concentrations, solvent optimization becomes even more critical.

Q4: My biological assay results (e.g., kinase inhibition) are inconsistent. Could dimerization be the cause?

Answer: Absolutely. If the monomer is the active species, any dimerization will sequester the compound into an inactive or less active state, leading to irreproducible results.

  • Mechanism of Inconsistency: The equilibrium between monomer and dimer can be sensitive to small, often uncontrolled, changes in experimental conditions like temperature, buffer composition, or even the age of the solution. This variability in the active monomer concentration translates directly to variability in your assay readout. Many pyrazolo[3,4-b]pyridine derivatives are developed as kinase inhibitors, where consistent binding to the ATP pocket is essential for reliable data[5][9][10].

  • Action: First, confirm dimerization is occurring using one of the analytical methods in Protocol C . If confirmed, implement preventative strategies immediately. Always use freshly prepared solutions from a well-dissolved stock for your assays. Avoid repeated freeze-thaw cycles of aqueous solutions, which can promote aggregation.

Q5: How can I proactively prevent dimerization when preparing my stock solutions and experimental samples?

Answer: Proactive prevention is the best strategy. This involves optimizing the solution environment to favor the monomeric state.

  • pH Adjustment: Amino-pyrazolo-pyridines contain basic nitrogen atoms. In an acidic environment (lower pH), these nitrogens can become protonated. The resulting positive charge on the molecule leads to electrostatic repulsion between molecules, which can effectively prevent both π-π stacking and hydrogen bonding.

    • Action: Prepare your aqueous solutions in a buffer with a pH below the pKa of the ring nitrogens (typically pH 4-6). This can significantly enhance solubility and prevent aggregation. Always check that the pH is compatible with your assay system.

  • Use of Excipients: Formulation excipients are additives that can physically block or interfere with the intermolecular interactions that cause dimerization.

    • Action: Consider adding a small amount of a non-ionic surfactant (e.g., Tween-80, Triton X-100) or a cyclodextrin (e.g., HP-β-CD) to your aqueous buffer. Surfactants can form micelles around the compound, while cyclodextrins can encapsulate the aromatic core, preventing self-association.

Part 3: Protocols & Methodologies

This section provides actionable, step-by-step protocols for preventing and detecting dimerization.

Protocol A: Systematic Solvent and pH Screening

This protocol helps you identify the optimal buffer conditions to maintain your compound in its monomeric state.

  • Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of your amino-pyrazolo-pyridine in 100% DMSO. Ensure it is fully dissolved.

  • Set Up Screening Conditions: Prepare a matrix of aqueous buffers.

    • pH Series: Use a consistent buffer system (e.g., citrate-phosphate) to prepare solutions at a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

    • Co-solvent Series: In a neutral buffer (e.g., pH 7.4 PBS), prepare solutions with varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO or ethanol).

  • Dilute and Incubate: Add your stock solution to each buffer condition to a final concentration just above your typical working concentration. Incubate for a set period (e.g., 1 hour) at room temperature.

  • Visual and Spectroscopic Analysis:

    • Visually inspect each sample for any signs of precipitation or turbidity.

    • Measure the absorbance of the supernatant at the compound's λmax using a UV-Vis spectrophotometer. A decrease in absorbance indicates a loss of soluble material.

  • Select Optimal Conditions: The condition with the highest clarity and absorbance is likely the most effective at preventing aggregation.

Solvent SystemPurposeKey Considerations
DMSO/Aqueous Buffer Co-solvent to increase polarityCan interfere with some biological assays at >1% v/v.
Ethanol/Aqueous Buffer Co-solvent to increase polarityGenerally well-tolerated in cell-based assays.
Acidic Buffer (pH 4-6) Protonates compound to induce repulsionEnsure pH is compatible with protein/cell stability.
Aqueous Buffer + Surfactant Micellar encapsulationChoose non-ionic surfactants (e.g., Tween-80) to minimize protein denaturation.
Aqueous Buffer + Cyclodextrin Encapsulates hydrophobic regionsCan improve bioavailability but may alter binding kinetics.
Protocol B: Using Excipients to Enhance Solubility and Stability

This protocol details how to use common formulation excipients.

  • Select an Excipient:

    • For general use, start with 0.01% - 0.1% (w/v) Tween-80 or 1-5 mM HP-β-CD (Hydroxypropyl-β-cyclodextrin) .

  • Prepare Excipient-Containing Buffer: Dissolve the chosen excipient directly into your final aqueous assay buffer. Ensure it is fully dissolved.

  • Prepare Compound Dilution: Add your DMSO stock solution of the amino-pyrazolo-pyridine directly to the excipient-containing buffer to achieve the final desired concentration.

  • Vortex and Equilibrate: Vortex the solution gently and allow it to equilibrate for 15-30 minutes before use. This allows time for micelle formation or encapsulation to occur.

  • Proceed with Experiment: Use this formulated solution in your experiment. Always include a "vehicle control" (buffer + excipient + DMSO) to account for any effects of the excipients themselves.

Protocol C: Analytical Detection of Dimerization

If you suspect dimerization, these methods can help confirm its presence.

  • High-Performance Liquid Chromatography (HPLC-MS):

    • Principle: Dimerization is an equilibrium process. In the denaturing conditions of reverse-phase HPLC, a dimer may dissociate. However, you might observe peak broadening or tailing at high concentrations. More definitively, if a stable dimer can be observed by mass spectrometry (MS), a peak at double the molecular weight of your monomer ([2M+H]+) may be detected.

    • Method: Prepare samples at increasing concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM) in your assay buffer. Analyze immediately by LC-MS. Look for concentration-dependent changes in peak shape or the appearance of a [2M+H]+ ion in the mass spectrum.

  • ¹H NMR Spectroscopy:

    • Principle: The chemical shifts of protons, particularly those on the aromatic rings (π-π stacking) and the -NH2 group (hydrogen bonding), are highly sensitive to their chemical environment. Dimer formation will alter this environment, causing shifts in the corresponding peaks.

    • Method: Acquire ¹H NMR spectra of your compound in a suitable deuterated solvent (e.g., DMSO-d6) at several different concentrations. If dimerization is occurring, you should observe concentration-dependent chemical shifts. Protons involved in π-π stacking often shift upfield (to lower ppm).[2]

  • Dynamic Light Scattering (DLS):

    • Principle: DLS measures the hydrodynamic radius of particles in solution. The formation of dimers and larger aggregates will lead to a measurable increase in the average particle size.

    • Method: Prepare your compound in the final assay buffer at various concentrations. Analyze by DLS. An increase in the average particle diameter with increasing concentration is a strong indicator of aggregation.

Part 4: Advanced Considerations
Q6: My compound still shows aggregation despite formulation efforts. Can I structurally modify it to prevent dimerization?

Answer: Yes. This is a common strategy in medicinal chemistry and lead optimization. The goal is to disrupt the key interactions driving self-association.

  • Introduce Steric Hindrance: Adding a bulky chemical group to the planar face of the pyrazolopyridine core can physically prevent two molecules from stacking effectively. This "picket-fence" approach has been shown to enhance the solubility of other flat aromatic molecules by suppressing π-π interactions[11].

  • Block Hydrogen Bonding:

    • N-Substitution: Alkylating one of the nitrogen atoms in the pyrazole ring can remove a potential hydrogen bond acceptor/donor site.

    • Modify the Amino Group: Converting the primary amine to a secondary or tertiary amine, or replacing it with a non-H-bonding group, can disrupt the key hydrogen bonding networks.

  • Alter Electronics: Adding electron-withdrawing groups can decrease the electron density of the aromatic system, weakening its ability to participate in π-π stacking.

These modifications must be carefully balanced against the desired biological activity, as changes can also affect how the molecule binds to its intended target[12].

References
  • WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors. Google Patents.
  • Priyadarsini, P., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Bair, E., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Christodoulou, M. S., et al. (2021). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Luo, Y., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhao, Y., et al. Competitive Pi-Stacking and H-Bond Piling Increase Solubility of Heterocyclic Redoxmers. OSTI.gov. Available at: [Link]

  • Harris, S. F., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.gov. Available at: [Link]

  • Priyadarsini, P., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Sezer Kaya, T., & Turhan, K. The synthesis of biologically active pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Sagitullina, G., et al. Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]

  • Eldebss, T. M. A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Available at: [Link]

  • K. M. Al-Zaydi, et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. PMC. Available at: [Link]

  • Iacovella, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PMC. Available at: [Link]

  • Al-Zaydi, K. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. Available at: [Link]

  • Mahy, J-P., et al. Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. RSC Publishing. Available at: [Link]

  • LibreTexts. 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2019). Applications of π-π stacking interactions in the design of drug-delivery systems. ResearchGate. Available at: [Link]

  • Flores-Ibarra, Á., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. Available at: [Link]

  • Constantinescu, T., et al. (2024). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. MDPI. Available at: [Link]

  • Kumar, D., & Kumar, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • do Amaral, A. T., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. PMC. Available at: [Link]

  • Melli, M., et al. (2019). N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. RSC Publishing. Available at: [Link]

  • Fadel, S., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry. Available at: [Link]

  • Kwon, J. E., et al. (2019). Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups. Journal of Materials Chemistry C. Available at: [Link]

  • Al-Obaidi, H., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. MDPI. Available at: [Link]

  • Alkorta, I., et al. (2017). On the Nature of σ–σ, σ–π, and π–π Stacking in Extended Systems. PMC. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrazolo[4,3-c]pyridine and Purine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of the resulting candidates. Among the myriad of heterocyclic systems explored, the pyrazolo[4,3-c]pyridine and purine scaffolds have emerged as particularly fruitful starting points for the development of potent ATP-competitive kinase inhibitors. This guide provides an in-depth, objective comparison of these two prominent scaffolds, supported by experimental data, to inform strategic decisions in kinase-targeted drug development.

The Central Role of the Hinge-Binding Scaffold

Protein kinases, a large family of enzymes that catalyze the phosphorylation of substrate proteins, play pivotal roles in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets. The majority of small molecule kinase inhibitors are designed to compete with ATP for binding to the kinase's active site. A key interaction in this binding is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. The chemical scaffold of an inhibitor is the core structure responsible for this critical hinge-binding interaction, and its nature dictates the overall orientation and potential for further interactions within the ATP-binding pocket.

The Purine Scaffold: A Natural Precedent

The purine ring system is a natural and logical starting point for the design of ATP-competitive inhibitors, given its inherent structural similarity to the adenine base of ATP.[1][2] This "privileged" scaffold has been the foundation for numerous kinase inhibitors, with a rich history in both preclinical research and clinical development.

Mechanism of Action

Purine-based inhibitors act as ATP mimetics, occupying the adenine-binding pocket of the kinase. The nitrogen atoms within the purine ring system are strategically positioned to form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.[3] For example, in the case of the well-characterized purine inhibitor roscovitine binding to CDK2, two hydrogen bonds are formed with the backbone atoms of Leu83.[3] This interaction effectively blocks ATP from binding, thereby inhibiting the kinase's catalytic activity.

Representative Purine-Based Kinase Inhibitor: Roscovitine

Roscovitine (also known as Seliciclib) is a potent inhibitor of several cyclin-dependent kinases (CDKs).[3][4] It demonstrates the therapeutic potential of the purine scaffold and serves as a valuable tool for studying CDK biology. Roscovitine is a broad-range purine analog that inhibits CDK1, CDK2, CDK5, CDK7, and CDK9 with IC50 values in the sub-micromolar range, while being a poor inhibitor of CDK4 and CDK6.[3][4][5]

The Pyrazolo[4,3-c]pyridine Scaffold: A Versatile Bioisostere

The pyrazolo[4,3-c]pyridine scaffold is a bioisosteric replacement for the purine ring, designed to mimic its key hydrogen bonding features while offering distinct advantages in terms of synthetic tractability and the ability to explore different chemical space.[6] This scaffold has gained significant attention in recent years, leading to the development of highly potent and selective kinase inhibitors.

Mechanism of Action

Similar to purines, pyrazolo[4,3-c]pyridines and their isomers, such as pyrazolo[3,4-d]pyrimidines, function as ATP-competitive inhibitors by engaging the kinase hinge region.[7][8] The arrangement of nitrogen atoms in the bicyclic system allows for the formation of one or more hydrogen bonds with the hinge residues, effectively anchoring the inhibitor in the ATP-binding site. The versatility of this scaffold allows for substitutions at various positions, enabling the optimization of interactions with other regions of the active site to enhance potency and selectivity.[6]

Head-to-Head Comparison: Pyrazolo[4,3-c]pyridine vs. Purine

To provide a clear, data-driven comparison, we will focus on the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a well-studied kinase for which inhibitors from both scaffold classes have been developed.

FeaturePyrazolo[4,3-c]pyridine ScaffoldPurine Scaffold (Roscovitine)
Core Structure Pyrazolo[4,3-c]pyridinePurine
Mechanism of Action ATP-competitive, H-bonding with kinase hingeATP-competitive, H-bonding with kinase hinge[3]
Representative CDK2 Inhibitor Compound 15 (from a pyrazolo[4,3-e][3][4][9]triazolo[1,5-c]pyrimidine series)Roscovitine
CDK2/cyclin A2 IC50 0.119 ± 0.007 µM[7]~0.7 µM[4][10]
Selectivity Profile Can be engineered for high selectivity. For example, a pyrazolopyridine-based inhibitor of CDK8/19 showed exceptional kinome selectivity.[11]Broad-range CDK inhibitor (CDK1, 2, 5, 7, 9).[3][4]
Synthetic Tractability Generally considered to have high synthetic tractability with multiple points for diversification.[6]Well-established chemistry, but may have fewer readily accessible points for modification compared to some synthetic scaffolds.
Drug Development Status Several pyrazolopyridine-based inhibitors are in clinical trials or have been approved.[12]Roscovitine has undergone clinical trials.[4]

Key Insights from the Comparison:

  • Potency: As illustrated by the example of CDK2 inhibition, optimized pyrazolopyridine-based inhibitors can achieve higher potency than the parent purine compound, roscovitine.[4][7][10]

  • Selectivity: The pyrazolo[4,3-c]pyridine scaffold appears to offer greater potential for engineering selectivity. The ability to introduce diverse substituents allows for fine-tuning of interactions within the ATP pocket, leading to inhibitors that can discriminate between closely related kinases.[11] In contrast, many first-generation purine inhibitors like roscovitine exhibit broader selectivity profiles.[3][4]

  • Synthetic Versatility: The synthetic chemistry of pyrazolopyridines is well-developed, providing medicinal chemists with a versatile platform for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties.[6]

Experimental Validation: A Protocol for Kinase Inhibition Assay

To experimentally determine and compare the inhibitory activity of compounds based on these scaffolds, a robust and sensitive biochemical assay is required. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is a widely used platform for this purpose.[13][14][15][16][17]

Principle of the LanthaScreen™ TR-FRET Kinase Assay

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. The magnitude of the FRET signal is proportional to the kinase activity. Inhibitors will decrease the FRET signal in a dose-dependent manner.

Step-by-Step Protocol for a LanthaScreen™ TR-FRET Kinase Assay

This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP should be optimized for each kinase-inhibitor system.

  • Reagent Preparation:

    • Prepare a 2X serial dilution of the test inhibitors (e.g., pyrazolo[4,3-c]pyridine and purine derivatives) in the assay buffer.

    • Prepare a 2X solution of the kinase in the assay buffer.

    • Prepare a 2X solution of the fluorescein-labeled substrate and ATP in the assay buffer.

    • Prepare a 2X solution of the terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) in the TR-FRET dilution buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X inhibitor solutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X terbium-labeled antibody/EDTA solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET compatible plate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescein) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate a representative signaling pathway and the experimental workflow.

G cluster_0 CDK-Mediated Cell Cycle Progression cluster_1 Inhibitor Action CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition CyclinA_CDK2 Cyclin A / CDK2 S_Phase_Genes S-Phase Genes CyclinA_CDK2->S_Phase_Genes CyclinB_CDK1 Cyclin B / CDK1 G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition E2F E2F Rb->E2F releases E2F->S_Phase_Genes activates S_Phase_Genes->G1_S_Transition promotes Pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo_pyridine->CyclinE_CDK2 inhibits Purine Purine Inhibitor Purine->CyclinE_CDK2 inhibits

Caption: Simplified CDK signaling pathway and points of inhibition.

G cluster_0 LanthaScreen™ TR-FRET Kinase Assay Workflow cluster_1 Reaction Components Reagent_Prep 1. Reagent Preparation Kinase_Reaction 2. Kinase Reaction Reagent_Prep->Kinase_Reaction Add inhibitors, kinase, substrate/ATP Detection 3. Detection Kinase_Reaction->Detection Add Ab/EDTA Data_Analysis 4. Data Analysis Detection->Data_Analysis Read plate Inhibitor Inhibitor Inhibitor->Kinase_Reaction Kinase Kinase Kinase->Kinase_Reaction Substrate_ATP Substrate + ATP Substrate_ATP->Kinase_Reaction Antibody_EDTA Antibody + EDTA Antibody_EDTA->Detection

Caption: Workflow for the LanthaScreen™ TR-FRET kinase assay.

Conclusion

Both the pyrazolo[4,3-c]pyridine and purine scaffolds are valuable starting points for the design of ATP-competitive kinase inhibitors. The purine scaffold benefits from its natural precedent as an ATP analog and has a long history in kinase inhibitor research. However, the pyrazolo[4,3-c]pyridine scaffold and its isomers offer significant advantages in terms of synthetic versatility, which can be leveraged to achieve superior potency and, crucially, enhanced selectivity. For drug development programs where target selectivity is a primary concern to minimize off-target effects and associated toxicities, the pyrazolo[4,3-c]pyridine scaffold represents a highly attractive and field-proven option. The choice of scaffold will ultimately depend on the specific goals of the drug discovery program, but a thorough understanding of the properties of each is essential for making an informed decision.

References

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]

  • A.C.S. Publications. (2017). A Simple Isomerization of the Purine Scaffold of a Kinase Inhibitor, Roscovitine, Affords a Four- to Seven-Fold Enhancement of Its Affinity for Four CDKs. Could This Be Traced Back to Conjugation-Induced Stiffenings/Loosenings of Rotational Barriers? ACS Omega. [Link]

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. PMC - NIH. [Link]

  • ResearchGate. (n.d.). CDKs inhibited by roscovitine. Retrieved February 24, 2026, from [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved February 24, 2026, from [Link]

  • Taylor & Francis Online. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1854. [Link]

  • National Institutes of Health. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved February 24, 2026, from [Link]

  • MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3929. [Link]

  • National Institutes of Health. (2019). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. PMC. [Link]

  • ResearchGate. (2015). Purine Analogues as Kinase Inhibitors: A Review. Retrieved February 24, 2026, from [Link]

  • PubMed. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]

  • National Institutes of Health. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]

  • Arabian Journal of Chemistry. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103531. [Link]

  • ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Infectious Diseases, 6(3), 456-474. [Link]

  • ResearchGate. (2024). Different Types of Kinase Inhibitors and Their Mechanisms of Action.... Retrieved February 24, 2026, from [Link]

  • MDPI. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4877. [Link]

  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved February 24, 2026, from [Link]

  • MDPI. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5244. [Link]

Sources

Predictive Analysis of the LC-MS Fragmentation Pattern of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound featuring a fused pyrazolopyridine scaffold. This structural motif is of significant interest to medicinal chemists and drug development professionals due to its presence in a variety of biologically active molecules.[1] Accurate structural elucidation and differentiation from constitutional isomers are critical during the discovery and development phases. Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for this purpose, providing both retention time and mass-to-charge ratio (m/z), with tandem mass spectrometry (MS/MS) revealing characteristic fragmentation patterns that serve as a structural fingerprint.

To date, a formal, peer-reviewed analysis of the mass spectrometric behavior of this compound is not available in public literature.[2] This guide, therefore, serves as a predictive comparison based on established principles of mass spectrometry and documented fragmentation pathways of analogous chemical structures, including pyrazoles, pyridines, and N-methylated amines.[3][4] We will propose a likely fragmentation pattern under collision-induced dissociation (CID) and present a robust experimental protocol for its verification. Furthermore, we will compare this predicted pattern to that of a potential isomer to demonstrate how LC-MS/MS can be used for unambiguous identification.

Part 1: Theoretical Mass and Proposed Ionization

The initial step in any mass spectrometry analysis is the accurate determination of the mass of the analyte. The molecular formula for this compound is C₇H₈N₄.

  • Monoisotopic Mass: 148.0749 Da

  • Ionization: In typical reversed-phase LC-MS applications, electrospray ionization (ESI) in the positive ion mode is employed for nitrogen-containing heterocyclic compounds. The multiple nitrogen atoms in the structure act as basic sites, readily accepting a proton. The pyridine nitrogen is a particularly favorable site for protonation.

  • Protonated Molecule ([M+H]⁺): The expected parent ion will be observed at m/z 149.0822 .

Part 2: Predicted Fragmentation Pathways

Upon subjecting the protonated parent ion (m/z 149.0822) to collision-induced dissociation (CID), a cascade of fragmentation events is expected. The proposed pathways are based on the principle of forming the most stable fragment ions and neutral losses. The fused ring system, the N-methyl group, and the exocyclic amine all provide distinct opportunities for fragmentation.

Primary Fragmentation Pathways
  • Loss of a Methyl Radical (•CH₃): The N-methyl group is a likely site for initial fragmentation. Homolytic cleavage of the N-CH₃ bond would result in the loss of a methyl radical (15.02 Da). This is a common pathway for N-methylated compounds and results in a stable, even-electron ion.[3][5]

    • [M+H - •CH₃]⁺ → m/z 134.0593

  • Loss of Hydrogen Cyanide (HCN): The cleavage of heterocyclic rings often proceeds via the elimination of small, stable neutral molecules. Both the pyrazole and pyridine rings can be sources for the loss of HCN (27.01 Da). This is a well-documented fragmentation pathway for pyrazoles and related nitrogen heterocycles.[4][6]

    • [M+H - HCN]⁺ → m/z 122.0715

  • Loss of Dinitrogen (N₂): A characteristic fragmentation of the pyrazole ring involves its rupture and the expulsion of a dinitrogen molecule (28.01 Da).[4] This pathway provides strong evidence for the presence of the pyrazole moiety.

    • [M+H - N₂]⁺ → m/z 121.0711

Secondary Fragmentation

The primary fragment ions can undergo further dissociation to yield smaller ions. For instance, the ion at m/z 134 (resulting from methyl loss) could subsequently lose HCN or N₂.

  • m/z 134.0593 → Loss of HCN → m/z 107.0486

  • m/z 134.0593 → Loss of N₂ → m/z 106.0483

The following diagram illustrates the proposed fragmentation cascade.

G cluster_0 Proposed Fragmentation Pathway parent [M+H]⁺ m/z 149.0822 C₇H₉N₄⁺ frag1 [M+H - •CH₃]⁺ m/z 134.0593 C₆H₆N₄⁺ parent->frag1  -•CH₃ (15 Da) frag2 [M+H - HCN]⁺ m/z 122.0715 C₆H₇N₃⁺ parent->frag2  -HCN (27 Da) frag3 [M+H - N₂]⁺ m/z 121.0711 C₇H₉N₂⁺ parent->frag3  -N₂ (28 Da) frag1a [M+H - •CH₃ - HCN]⁺ m/z 107.0486 C₅H₅N₃⁺ frag1->frag1a  -HCN (27 Da)

Caption: Proposed CID fragmentation of this compound.

Part 3: Comparative Guide - Isomer Differentiation

The true power of MS/MS is its ability to distinguish between isomers, which have identical masses. Consider the constitutional isomer, 3-(methylamino)-1H-pyrazolo[4,3-c]pyridine . While it has the same [M+H]⁺ ion at m/z 149.0822, its fragmentation pattern would differ significantly.

  • For the Isomer: Instead of the loss of a methyl radical (•CH₃, 15 Da), a more characteristic fragmentation would be the loss of methylenimine (CH₂=NH) via a rearrangement, resulting in a neutral loss of 29 Da. Alpha-cleavage, common for amines, would also be different.[7][8]

This key difference provides a self-validating system: the observation of a prominent neutral loss of 15 Da strongly supports the N1-methylation of the pyrazole ring, whereas a loss of 29 Da would suggest methylation at the exocyclic amine.

FeatureThis compound (Target) 3-(methylamino)-1H-pyrazolo[4,3-c]pyridine (Isomer)
[M+H]⁺ (m/z) 149.0822149.0822
Primary Neutral Loss •CH₃ (15.02 Da) CH₂=NH (29.02 Da) or other amine-specific losses
Resulting Fragment (m/z) 134.0593 120.0616
Shared Losses HCN (27 Da), N₂ (28 Da)HCN (27 Da), N₂ (28 Da)

Part 4: Recommended Experimental Protocol

To validate the proposed fragmentation and differentiate between isomers, the following LC-MS/MS protocol is recommended.

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (1 mg/mL in MeOH, dilute to 1 µg/mL in Mobile Phase A) lc LC Separation (C18 Column, Water/ACN + 0.1% FA gradient) prep->lc Inject 5 µL ms1 Full Scan MS (MS1) (m/z 100-500) Confirm [M+H]⁺ at 149.08 lc->ms1 Elute ms2 Tandem MS (MS/MS) (Isolate m/z 149.1, Ramp Collision Energy 10-40 eV) ms1->ms2 Trigger analysis Data Analysis (Extract fragment ions, compare to predictions) ms2->analysis

Caption: Recommended workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Perform a serial dilution to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[9]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 4.0 min: 5% to 95% B

      • 4.0 - 5.0 min: 95% B

      • 5.0 - 5.1 min: 95% to 5% B

      • 5.1 - 6.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MS1 Scan:

      • Mode: Full Scan.

      • Mass Range: m/z 100 - 500.

    • MS2 Scan (Tandem MS):

      • Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

      • Precursor Ion: m/z 149.1 ± 0.5.

      • Collision Energy: Ramp from 10 to 40 eV to capture both low and high-energy fragments.

Conclusion

This guide provides a predictive framework for understanding the LC-MS/MS fragmentation of this compound. Based on fundamental chemical principles and data from related structures, the most characteristic fragment ions are predicted to arise from the neutral losses of a methyl radical (•CH₃), hydrogen cyanide (HCN), and dinitrogen (N₂). The loss of the methyl radical at 15 Da is a particularly crucial diagnostic fragment that can effectively distinguish the target analyte from its constitutional isomers, such as 3-(methylamino)-1H-pyrazolo[4,3-c]pyridine. The provided experimental protocol offers a clear and robust method for acquiring the necessary data to verify these predictions, enabling researchers to confidently identify this compound in complex mixtures and advance their research and development objectives.

References

  • Aslam, S. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry. Available at: [Link]

  • Bezhanishvili, G. S., et al. (2007). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Al-Warhi, T., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Gau, G. Z., & El-Din, M. G. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • de la Cruz, A., et al. (2023). Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids. Physical Chemistry Chemical Physics. Available at: [Link]

  • Santos, V. G., & Amarante, G. W. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • LibreTexts Chemistry. (2022). Amine Fragmentation. Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Fluorochem. (n.d.). This compound. Reagent Instruments Network. Retrieved February 24, 2026, from [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 50 mm. Waters Website. Retrieved February 24, 2026, from [Link]

  • Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Wang, Y., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]

  • Chen, Y.-C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

Sources

IC50 comparison of pyrazolo[4,3-c]pyridine analogs in CDK assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IC50 Comparison of Pyrazolo[4,3-c]pyridine Analogs in CDK Assays Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.

Executive Summary: The Scaffold Hopping Context

In the pursuit of next-generation Cyclin-Dependent Kinase (CDK) inhibitors, the pyrazolo[4,3-c]pyridine scaffold represents a strategic bioisostere to the clinically validated pyrazolo[1,5-a]pyrimidine (e.g., Dinaciclib) and pyrazolo[3,4-b]pyridine cores. While the [1,5-a] and [3,4-d] systems have dominated the patent landscape due to their high affinity for the ATP-binding hinge region, the [4,3-c] isomer offers distinct vectors for substituent growth, potentially circumventing resistance mechanisms or improving metabolic stability profiles (e.g., reducing aldehyde oxidase susceptibility).

This guide provides a comparative analysis of the [4,3-c] scaffold against established CDK inhibitors, detailing IC50 performance, structural rationale, and a validated ADP-Glo™ assay protocol for benchmarking.

Part 1: Structural Rationale & Binding Mode

To understand the IC50 differentials, one must analyze the Hinge Binding Motif . CDK inhibitors typically function as ATP-competitive agents. The arrangement of nitrogen atoms in the scaffold dictates the hydrogen bond donor/acceptor (D/A) capabilities.

  • Standard (Pyrazolo[1,5-a]pyrimidine): Dinaciclib. Offers a robust D-A motif interacting with the hinge residues (e.g., Leu83 in CDK2).

  • The Challenger (Pyrazolo[4,3-c]pyridine): This scaffold shifts the pyridine nitrogen. Depending on tautomeric states and substitution at N1/N2, it alters the vector of the H-bonds.

    • Advantage:[1][2][3] The C3 and C7 positions allow access to the "Solvent Front" and "Gatekeeper" regions, respectively, similar to the purine C6 and C2 positions.

    • Challenge: Achieving the correct planar orientation often requires specific substitution at N1 to lock the active tautomer.

Diagram 1: Scaffold Comparison & Hinge Interaction Logic

ScaffoldSAR cluster_0 Established Scaffolds cluster_1 Target Scaffold Dinaciclib Pyrazolo[1,5-a]pyrimidine (Dinaciclib) IC50: < 5 nM Hinge Hinge Region Binding (Leu83 CDK2 / Phe80 CDK2) Dinaciclib->Hinge Optimized D-A Interaction Roscovitine Purine Scaffold (Roscovitine) IC50: ~100-500 nM Roscovitine->Hinge Classic Purine Binding P43C Pyrazolo[4,3-c]pyridine (Discovery Phase) IC50: 0.5 - 5.0 µM P43C->Hinge Modified Vector (Requires N1-Sub) Solvent Solvent Front (Solubility/Selectivity) P43C->Solvent C3 Derivatization

Caption: Structural relationship between established CDK inhibitors and the pyrazolo[4,3-c]pyridine scaffold. The shift in nitrogen placement alters the hinge-binding vector, often resulting in lower initial potency (micromolar) requiring optimization.

Part 2: Comparative IC50 Data Analysis

The following table synthesizes representative data. Note that while Dinaciclib represents a fully optimized clinical candidate, the Pyrazolo[4,3-c]pyridine data reflects typical "Hit-to-Lead" potency found in medicinal chemistry literature (e.g., Metwally et al., Bioorg. Chem.).[1][2][4][5][6][7][8][9][10]

Compound ClassRepresentative AnalogTargetIC50 (µM)Binding Mode Characteristics
Standard of Care Dinaciclib CDK2/CycA0.001 - 0.004 Optimized [1,5-a] scaffold. Perfect hinge complementarity + solvent front solubilizing group.
Reference Roscovitine CDK2/CycA0.45 - 0.70 Purine bioisostere. Moderate potency; limited by metabolic liability.
Isomer A Pyrazolo[3,4-b]pyridine CDK2/CycA0.46 - 1.60 (Source: J. Med. Chem. analogs). Good hinge binder; often requires C3-amine substitution.
Target Scaffold Pyrazolo[4,3-c]pyridine CDK2/CycA1.90 - 3.50 Early Stage. Potency is often lower due to non-optimal H-bond geometry. Requires bulky groups at C3 to force active conformation.
Target Scaffold Pyrazolo[4,3-c]pyridine CDK9/CycT0.80 - 2.50 Slightly better affinity for CDK9 due to larger ATP pocket tolerance.

Key Insight: The pyrazolo[4,3-c]pyridine series typically exhibits 10-50x lower potency than the [3,4-b] isomer in early screening. This is often attributed to the electron density of the pyridine ring nitrogen being further from the hinge interface, weakening the acceptor capability unless an electron-donating group (EDG) is present.

Part 3: Experimental Protocol (ADP-Glo™ Assay)

To generate the data above, the ADP-Glo™ Kinase Assay (Promega) is the industry standard due to its high Z' factor and resistance to fluorescent interference.

Diagram 2: Assay Workflow

ADPGloWorkflow Step1 1. Kinase Reaction (Enzyme + Substrate + ATP + Compound) 60 min @ RT Step2 2. ADP-Glo Reagent Addition (Depletes Unconsumed ATP) 40 min @ RT Step1->Step2 Quench Step3 3. Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase) 30 min @ RT Step2->Step3 Conversion Readout 4. Luminescence Measurement (RLU ~ Kinase Activity) Step3->Readout Signal Generation Analysis 5. Data Analysis (Sigmoidal Dose-Response -> IC50) Readout->Analysis Calculation

Caption: Step-by-step workflow for the ADP-Glo kinase assay used to determine IC50 values.

Detailed Methodology
  • Reagent Preparation:

    • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme: Recombinant CDK2/CyclinA (approx. 0.5 - 2.0 ng/well depending on specific activity).

    • Substrate: Histone H1 peptide (typical conc. 50 µM).

    • ATP: Ultra-pure ATP (Km apparent is typically 10-50 µM; use 10 µM for IC50 determination).

  • Compound Handling:

    • Dissolve Pyrazolo[4,3-c]pyridine analogs in 100% DMSO.

    • Prepare 3-fold serial dilutions (10 points). Final DMSO concentration in assay: <1%.

  • Reaction Steps (384-well Low Volume Plate):

    • T=0: Add 2 µL of Compound (diluted in buffer).

    • T=5 min: Add 2 µL of Enzyme mix. Incubate 10 min at RT (allows compound to bind).

    • T=15 min: Add 1 µL of Substrate/ATP mix to initiate reaction.

    • Incubation: 60 minutes at Room Temperature (22-25°C).

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent . Incubate 40 min (Depletes remaining ATP).

    • Add 10 µL Kinase Detection Reagent . Incubate 30 min (Converts ADP to ATP to Light).

    • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

  • Data Validation:

    • Z-Factor: Must be > 0.5.

    • Reference: Run Dinaciclib or Staurosporine as a positive control.

Part 4: Pathway Context

Understanding where these inhibitors act is crucial for interpreting cellular potency (which often lags behind enzymatic IC50).

Diagram 3: CDK Signaling Pathway

CDKPathway GF Growth Factors CycD Cyclin D GF->CycD Induction CDK46 CDK4/6 CycD->CDK46 Activates Rb Rb (Retinoblastoma) CDK46->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases (De-repression) CycE Cyclin E E2F->CycE Transcribes CDK2 CDK2 (Target of Pyrazolo[4,3-c]) CycE->CDK2 Activates SPhase S-Phase Entry (DNA Replication) CDK2->SPhase Drives Inhib Pyrazolo[4,3-c] Analogs Inhib->CDK2 Inhibits (IC50 ~2µM)

Caption: The G1/S transition pathway. Pyrazolo[4,3-c]pyridines target CDK2, preventing the hyperphosphorylation of Rb and blocking S-phase entry.

References

  • Metwally, N. H., et al. (2018).[4] "Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study of some novel pyrazolo[4,3-c]pyridine derivatives." Bioorganic Chemistry, 77, 203–214.[4][8] [4]

  • Paruch, K., et al. (2011). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases." ACS Medicinal Chemistry Letters, 1(9), 204-208.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Laisne, G., et al. (2005). "Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry, 48(22), 6843-6854.

  • Gaber, A. A., et al. (2022). "Discovery of pyrazolo[3,4-d]pyrimidine... as novel CDK2 inhibitors."[6][7] RSC Advances, 12, 14865-14882.

Sources

Introduction: The Significance of the Pyrazolopyridine Scaffold and the Challenge of Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Pharmacokinetic Profile of Pyrazolopyridine Derivatives, with a Focus on Novel Scaffolds such as 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. Its versatility allows for the fine-tuning of biological activity and physicochemical properties. The compound this compound represents a specific, novel scaffold within this class. While detailed, publicly available pharmacokinetic (PK) data for this particular molecule is scarce, a comprehensive understanding of its potential in vivo behavior can be extrapolated from well-characterized, structurally related pyrazolopyridine derivatives.

This guide provides a comparative analysis of the pharmacokinetic profiles of representative pyrazolopyridine compounds. It is designed for researchers, scientists, and drug development professionals to inform early-stage discovery and development decisions for novel entities like this compound. We will delve into key PK parameters, discuss the underlying experimental methodologies, and provide actionable insights into the absorption, distribution, metabolism, and excretion (ADME) properties characteristic of this chemical class.

Comparative Pharmacokinetic Profiles of Representative Pyrazolopyridine Derivatives

To establish a predictive framework for novel pyrazolopyridines, it is instructive to compare the PK parameters of clinically evaluated or well-studied compounds from this class. The following table summarizes key pharmacokinetic data for selected pyrazolopyridine derivatives, offering a glimpse into the range of properties exhibited by this scaffold.

CompoundTherapeutic TargetCmax (ng/mL)Tmax (hr)t1/2 (hr)Oral Bioavailability (F%)Primary Metabolism
Compound A (Hypothetical Kinase Inhibitor) JAK2450 ± 801.54.2~40% in ratsCYP3A4-mediated oxidation
Compound B (Hypothetical CNS Agent) PDE10A120 ± 352.08.5~65% in miceGlucuronidation (UGT1A4)
Compound C (Hypothetical Anti-inflammatory) p38 MAPK800 ± 1500.52.1~25% in dogsMultiple CYP pathways

Disclaimer: The data presented for hypothetical compounds A, B, and C are representative values derived from literature on pyrazolopyridine kinase inhibitors and CNS agents to illustrate the typical range of pharmacokinetic parameters observed for this class of molecules. These are not data for a specific marketed drug but serve as an educational tool for comparison.

Dissecting the ADME Profile: A Mechanistic Perspective

The in vivo fate of a drug candidate is governed by its ADME properties. Understanding these is critical for predicting its efficacy and safety profile.

Absorption

The oral bioavailability of pyrazolopyridine derivatives can be variable and is often influenced by their physicochemical properties, such as solubility and permeability. Generally, these compounds are weak bases, and their absorption can be pH-dependent. Poor aqueous solubility is a common challenge for this class, which can limit oral absorption. Formulation strategies, such as amorphous solid dispersions or salt formation, are often employed to enhance solubility and improve bioavailability.

Distribution

The volume of distribution (Vd) for pyrazolopyridines can vary significantly, depending on their lipophilicity and plasma protein binding. Compounds with high lipophilicity tend to have a larger Vd, indicating extensive distribution into tissues. Plasma protein binding is another critical factor; high binding can limit the free fraction of the drug available to exert its pharmacological effect.

Metabolism

Metabolism is a key determinant of the half-life and clearance of pyrazolopyridine derivatives. The primary site of metabolism is typically the liver, mediated by cytochrome P450 (CYP) enzymes. Common metabolic pathways include oxidation, N-dealkylation, and hydroxylation. The specific CYP isozymes involved can vary, with CYP3A4 being a frequent contributor. Some pyrazolopyridines may also undergo conjugation reactions, such as glucuronidation. Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions.

Excretion

The excretion of pyrazolopyridines and their metabolites occurs through both renal and fecal routes. The predominant route of elimination depends on the polarity of the parent compound and its metabolites. More polar metabolites are typically excreted in the urine, while less polar compounds may be eliminated in the feces via biliary excretion.

Experimental Protocols for Pharmacokinetic Profiling

To characterize the pharmacokinetic profile of a novel pyrazolopyridine, such as this compound, a tiered approach involving both in vitro and in vivo assays is recommended.

In Vitro Metabolic Stability Assessment in Liver Microsomes

Objective: To determine the intrinsic clearance of a compound by liver enzymes, providing an early prediction of its metabolic fate.

Methodology:

  • Preparation: Rat liver microsomes are thawed on ice. A stock solution of the test compound (e.g., this compound) is prepared in a suitable organic solvent (e.g., DMSO).

  • Incubation: The test compound (at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Diagram of the In Vitro Metabolic Stability Workflow:

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 Thaw Liver Microsomes inc1 Incubate Compound with Microsomes at 37°C prep1->inc1 prep2 Prepare Test Compound Stock prep2->inc1 inc2 Initiate Reaction with NADPH inc1->inc2 samp1 Collect Aliquots at Time Points inc2->samp1 samp2 Terminate Reaction with Acetonitrile samp1->samp2 samp3 Analyze by LC-MS/MS samp2->samp3 data1 Plot ln(% Remaining) vs. Time samp3->data1 data2 Calculate t1/2 and CLint data1->data2

Caption: Workflow for in vitro metabolic stability assessment.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a compound after administration to a living organism.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used.

  • Dosing: The test compound is formulated in a suitable vehicle (e.g., 20% Captisol®). A single dose is administered via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma.

  • Sample Analysis: Plasma samples are processed (e.g., protein precipitation) and analyzed by a validated LC-MS/MS method to determine the concentration of the test compound.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods (e.g., using Phoenix WinNonlin® software) to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, CL (Clearance), and Vd. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Diagram of the In Vivo Pharmacokinetic Study Workflow:

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis dose1 Formulate Test Compound dose2 Administer IV and PO to Rats dose1->dose2 samp1 Collect Blood Samples at Time Points dose2->samp1 samp2 Process to Obtain Plasma samp1->samp2 ana1 Quantify Compound Concentration by LC-MS/MS samp2->ana1 pk1 Plot Plasma Concentration vs. Time ana1->pk1 pk2 Calculate PK Parameters (Cmax, AUC, t1/2, F%) pk1->pk2

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Conclusion and Future Directions

While a detailed pharmacokinetic profile for this compound is not yet in the public domain, a thorough understanding of the ADME properties of the broader pyrazolopyridine class provides a solid foundation for its investigation. The comparative data and experimental protocols outlined in this guide offer a robust framework for researchers to characterize this and other novel pyrazolopyridine derivatives. Early and comprehensive pharmacokinetic profiling is paramount for the successful development of new therapeutic agents, enabling data-driven decisions and mitigating the risk of late-stage failures. As research progresses, it will be of great interest to see how the specific structural modifications in this compound influence its pharmacokinetic profile relative to other members of this important class of compounds.

References

Due to the hypothetical nature of the comparative data and the general focus on methodologies, the following references provide foundational knowledge and protocols relevant to the topics discussed.

  • Title: Pharmacokinetics Source: National Library of Medicine URL: [Link]

  • Title: In Vitro-In Vivo Extrapolation of Metabolic Clearance Source: Cyprotex URL: [Link]

  • Title: The Importance of Pharmacokinetics and Pharmacodynamics Source: Sannova URL: [Link]

  • Title: In Vivo Pharmacokinetics Source: Creative Bioarray URL: [Link]

  • Title: The Ultimate Guide to Oral Bioavailability Source: XenoTech URL: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.